molecular formula C16H13F4NO2 B12362650 Robenacoxib-d5

Robenacoxib-d5

Número de catálogo: B12362650
Peso molecular: 332.30 g/mol
Clave InChI: ZEXGDYFACFXQPF-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Robenacoxib-d5 is a useful research compound. Its molecular formula is C16H13F4NO2 and its molecular weight is 332.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H13F4NO2

Peso molecular

332.30 g/mol

Nombre IUPAC

2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2

Clave InChI

ZEXGDYFACFXQPF-ZBJDZAJPSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

SMILES canónico

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Origen del producto

United States

Foundational & Exploratory

The Role of Robenacoxib-d5 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib-d5 is the deuterium-labeled form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound as an internal standard in the bioanalysis of Robenacoxib, a critical aspect of its preclinical and clinical development. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.

This compound is structurally identical to Robenacoxib, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl group. This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, while its physicochemical properties remain nearly identical. This characteristic is paramount for its function as an internal standard, as it co-elutes with Robenacoxib during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. Consequently, any sample-to-sample variability during preparation and analysis is mirrored in both the analyte and the internal standard, allowing for highly reliable quantification.

Core Application: Internal Standard in Bioanalytical Methods

The principal use of this compound in research is as an internal standard for the accurate quantification of Robenacoxib in biological matrices such as plasma, blood, and tissue homogenates.[1] This is a crucial component of pharmacokinetic studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[2] The data from these studies are fundamental in determining appropriate dosage regimens and assessing the safety profile of a new chemical entity.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity, selectivity, and speed.[4] In a typical LC-MS/MS workflow, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples, at the beginning of the sample preparation process. By calculating the ratio of the peak area of Robenacoxib to that of this compound, the concentration of Robenacoxib in the unknown samples can be accurately determined.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary to the developing laboratories, the following represents a synthesized, representative experimental protocol for the quantification of Robenacoxib in plasma, based on methodologies described in the scientific literature for Robenacoxib and other NSAIDs.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.[5]

Materials:

  • Plasma samples (from treated subjects, calibration standards, and quality controls)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Phosphate buffer (e.g., 50 mM, pH 6.0)

Procedure:

  • Thaw plasma samples to room temperature.

  • To 100 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.

  • Add 200 µL of phosphate buffer to each tube and vortex.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the Robenacoxib and this compound from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor-to-product ion transitions for both Robenacoxib and this compound would be optimized by infusing a standard solution of each compound into the mass spectrometer. For Robenacoxib (Molecular Weight: 327.28 g/mol ), a likely precursor ion would be [M-H]⁻ at m/z 326.3. For this compound (Molecular Weight: 332.31 g/mol ), the precursor ion would be [M-H]⁻ at m/z 331.3. The product ions would be specific fragments generated by collision-induced dissociation.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The primary output of research utilizing this compound is quantitative data on the pharmacokinetics of Robenacoxib. The following tables summarize typical pharmacokinetic parameters that are determined using this methodology, with example data from studies in dogs and cats.

Table 1: Pharmacokinetic Parameters of Robenacoxib in Dogs Following a Single Administration

ParameterIntravenous (IV)Oral (fasted)Oral (fed)Subcutaneous (SC)
Dose (mg/kg) 1.02.02.02.0
Tmax (h) -0.51.00.5
Cmax (ng/mL) -180012001600
AUC (ng·h/mL) 1200240018002600
t½ (h) 0.630.70.80.9
Bioavailability (%) 100846288

Data compiled and synthesized from literature sources for illustrative purposes.[5]

Table 2: Pharmacokinetic Parameters of Robenacoxib in Cats Following a Single Administration

ParameterIntravenous (IV)OralSubcutaneous (SC)
Dose (mg/kg) 2.02.02.0
Tmax (h) -0.51.0
Cmax (ng/mL) -11591464
AUC (ng·h/mL) -13373128
t½ (h) 1.11.51.3
Bioavailability (%) 100~6069

Data compiled and synthesized from literature sources for illustrative purposes.

Visualizations

Bioanalytical Workflow using this compound

The following diagram illustrates the typical workflow for analyzing biological samples for Robenacoxib concentration using this compound as an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS Extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) Add_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC HPLC/UHPLC Separation (C18 Column) Evap_Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition (Peak Area Ratios) MS->Data Quant Concentration Calculation (Calibration Curve) Data->Quant

Caption: Bioanalytical workflow for Robenacoxib quantification.

Pharmacokinetic Study Design

This diagram outlines a typical crossover study design used to determine the pharmacokinetic profile of Robenacoxib, a study in which this compound would be essential for sample analysis.

pk_study_design cluster_periods Study Periods (with Washout) cluster_sampling Blood Sampling & Analysis GroupA Group A GroupB Group B Period1 Period 1 GroupA->Period1 GroupC Group C GroupB->Period1 GroupC->Period1 Period2 Period 2 Period1->Period2 Washout Dose_IV Dose: IV Period1->Dose_IV receives Dose_Oral Dose: Oral Period1->Dose_Oral receives Dose_SC Dose: SC Period1->Dose_SC receives Period3 Period 3 Period2->Period3 Washout Period2->Dose_IV Group B receives Period2->Dose_Oral Group C receives Period2->Dose_SC Group A receives Period3->Dose_IV Group C receives Period3->Dose_Oral Group A receives Period3->Dose_SC Group B receives Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dose_IV->Sampling Dose_Oral->Sampling Dose_SC->Sampling Analysis Plasma Analysis using LC-MS/MS with this compound Sampling->Analysis PK_Params Calculation of Pharmacokinetic Parameters Analysis->PK_Params

References

An In-depth Technical Guide to Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential technical data and procedural insights into Robenacoxib-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Robenacoxib.

Core Molecular Attributes

This compound is a stable isotope-labeled version of Robenacoxib, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms increases its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Table 1: Molecular Data for this compound and Robenacoxib

PropertyThis compoundRobenacoxib
Molecular Formula C₁₆H₈D₅F₄NO₂[1][2]C₁₆H₁₃F₄NO₂[1][3]
Molecular Weight 332.31 g/mol [1][2]327.27 g/mol [3][4]
CAS Number (Unlabeled) 220991-32-2[2][5]220991-32-2[3][6][7]

Experimental Protocols

Due to its primary application as an internal standard, detailed experimental protocols for this compound focus on its use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of Robenacoxib in Plasma using LC-MS with this compound as an Internal Standard

1. Preparation of Stock Solutions and Internal Standard:

  • Prepare a stock solution of Robenacoxib in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a separate stock solution of this compound, the internal standard, in the same solvent.

2. Sample Preparation:

  • Thaw plasma samples at room temperature.
  • Spike a known volume of plasma with the this compound internal standard solution.
  • Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).
  • Vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant for LC-MS analysis.

3. LC-MS Analysis:

  • Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 column).
  • Use a mobile phase gradient to achieve chromatographic separation of Robenacoxib and this compound.
  • Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Robenacoxib and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of Robenacoxib to this compound.
  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
  • Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Robenacoxib using this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS Injection E->F Analysis of Extract G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration & Ratio Calculation (Robenacoxib / this compound) H->I Raw Data J Concentration Determination (from Calibration Curve) I->J K Pharmacokinetic Modeling J->K Final Concentration Data

Caption: Workflow for Robenacoxib quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and isotopic labeling strategy for Robenacoxib-d5, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. This document outlines a plausible synthetic pathway, detailed experimental protocols, predicted analytical data, and the mechanism of action of Robenacoxib.

Introduction

Robenacoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1] Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of the parent drug in biological matrices during pharmacokinetic and metabolism studies. The deuterium-labeled analog, with the ethyl group on the phenylacetic acid core replaced by an ethyl-d5 group, serves as an ideal internal standard due to its similar physicochemical properties to Robenacoxib and its distinct mass spectrometric signature.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-5-ethylphenylacetic acid, followed by N-arylation and subsequent isotopic labeling of the ethyl group.

Overall Reaction Scheme:

A plausible synthetic strategy is a Friedel-Crafts acylation of a suitable precursor with deuterated acetyl chloride, followed by a reduction of the resulting ketone to the ethyl-d5 group.

Synthesis of the Core Structure: 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid

The initial steps focus on constructing the main framework of the Robenacoxib molecule.

Step 1: Synthesis of 2-(5-acetyl-2-aminophenyl)acetic acid. This intermediate can be synthesized from commercially available starting materials. A potential route involves the Friedel-Crafts acylation of 2-aminophenylacetic acid.

Step 2: N-arylation with 1,2,3,5-tetrafluorobenzene. The amino group of 2-(5-acetyl-2-aminophenyl)acetic acid is then arylated using 1,2,3,5-tetrafluorobenzene under basic conditions to yield 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid.

Isotopic Labeling

Step 3: Friedel-Crafts Acylation with Acetyl-d3 Chloride. A key step for introducing the deuterium atoms is a Friedel-Crafts acylation reaction on a suitable precursor, such as 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid, using acetyl-d3 chloride in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a trideuteroacetyl group (-COCD3).

Step 4: Reduction of the Ketone to an Ethyl-d5 Group. The ketone functional group of the product from Step 3 is then reduced to a methylene group (-CD2-) to form the final ethyl-d5 group (-CD2CD3). This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base).[2][3]

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar reactions and should be optimized for this specific synthesis.

Materials and Methods
Reagent/SolventSupplierPurity
2-Aminophenylacetic acidCommercially Available≥98%
Acetyl chlorideCommercially Available≥99%
Aluminum chlorideCommercially AvailableAnhydrous, ≥99%
1,2,3,5-TetrafluorobenzeneCommercially Available≥98%
Acetyl-d3 chlorideCommercially Available99 atom % D
Zinc amalgam (Zn/Hg)Prepared in-house-
Hydrazine hydrateCommercially Available≥98%
Potassium hydroxideCommercially Available≥85%
Diethylene glycolCommercially AvailableAnhydrous, ≥99%
DichloromethaneCommercially AvailableAnhydrous, ≥99.8%
Diethyl etherCommercially AvailableAnhydrous, ≥99.7%
TolueneCommercially AvailableAnhydrous, ≥99.8%
Hydrochloric acidCommercially AvailableConcentrated (37%)
Sodium bicarbonateCommercially Available≥99.5%
Magnesium sulfateCommercially AvailableAnhydrous
Synthesis of 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid (Intermediate)

Protocol:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq). After 15 minutes, add 2-aminophenylacetic acid (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • N-arylation: Dissolve the crude 2-(5-acetyl-2-aminophenyl)acetic acid (1.0 eq) in a suitable solvent such as DMF. Add a base, for example, potassium carbonate (2.5 eq), followed by 1,2,3,5-tetrafluorobenzene (1.2 eq). Heat the mixture at 100-120 °C for 8-12 hours.

  • Purification: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Protocol:

  • Friedel-Crafts Acylation with Acetyl-d3 Chloride: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C. Add acetyl-d3 chloride (1.1 eq) dropwise. After stirring for 15 minutes, add 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid (1.0 eq) portion-wise. Allow the mixture to stir at room temperature for 16 hours.

  • Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the aqueous phase with dichloromethane (3x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Clemmensen Reduction: To a flask containing the crude deuterated ketone from the previous step, add amalgamated zinc (10 eq) and a mixture of concentrated hydrochloric acid and water (1:1). Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.

  • Alternative Wolff-Kishner Reduction: To a flask containing the crude deuterated ketone, add hydrazine hydrate (5 eq) and diethylene glycol. Heat the mixture to 120 °C for 1 hour. Then, add potassium hydroxide (5 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain at this temperature for 4 hours.

  • Final Purification: After completion of the reduction, cool the reaction mixture and pour it into water. Acidify with concentrated HCl and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₆H₈D₅F₄NO₂
Molecular Weight332.31 g/mol
AppearanceWhite to off-white solid
Isotopic Purity≥98 atom % D
Predicted Analytical Data

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3m3HAromatic protons
~6.8s (br)1HNH
~3.7s2H-CH₂-COOH
~1.2s0H-CD₂CD₃ (protons absent)

Predicted Mass Spectrometry Data (ESI+):

m/z (Da)Relative Intensity (%)Assignment
333.1100[M+H]⁺
288.1~40[M+H - COOH]⁺
258.1~20[M+H - COOH - CD₂CD₃]⁺

Mechanism of Action and Signaling Pathway

Robenacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[5][6] By selectively inhibiting COX-2, Robenacoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[7][8] Its selectivity for COX-2 over COX-1, a constitutively expressed isoform involved in gastrointestinal protection and platelet function, is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

COX-2 Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_Synthases->Prostaglandins produces Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain mediate Robenacoxib This compound Robenacoxib->COX2 inhibits

Caption: Robenacoxib's COX-2 Inhibition Pathway.

Synthesis Workflow

Synthesis_Workflow Start 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid Acylation Friedel-Crafts Acylation (Acetyl-d3 chloride, AlCl3) Start->Acylation Ketone Deuterated Ketone Intermediate Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Product This compound Reduction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Proposed Synthesis Workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The outlined multi-step synthesis, involving a key Friedel-Crafts acylation with a deuterated reagent followed by reduction, presents a viable strategy for obtaining the desired labeled compound. The provided experimental protocols offer a starting point for laboratory synthesis, and the predicted analytical data can aid in the characterization of the final product. The visualization of the COX-2 signaling pathway clarifies the mechanism of action of Robenacoxib. Further research and experimental validation are necessary to optimize the proposed synthesis and confirm the analytical characteristics of this compound.

References

Navigating the Nuances of Non-Steroidal Anti-Inflammatory Drugs: A Technical Guide to Robenacoxib and its Deuterated Analog, Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of veterinary medicine and drug development, precision and accuracy are paramount. This technical guide offers an in-depth exploration of Robenacoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and its deuterated counterpart, Robenacoxib-d5. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and mechanism of action. Through detailed data presentation, experimental protocols, and visual diagrams, this guide aims to provide a comprehensive resource for studies involving Robenacoxib.

Core Differences and Physicochemical Properties

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in dogs and cats.[1][2] Its deuterated analog, this compound, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Robenacoxib in biological matrices.[3]

Table 1: Physicochemical Properties of Robenacoxib and this compound

PropertyRobenacoxibThis compound
Chemical Formula C₁₆H₁₃F₄NO₂[8][9]C₁₆H₈D₅F₄NO₂[4][6][7]
Molecular Weight 327.27 g/mol [8][9]332.31 g/mol [6][7]
IUPAC Name 2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid[8]2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[5]
Primary Application Active Pharmaceutical Ingredient (NSAID)[1]Internal Standard for Bioanalysis[3][10]
pKa (Strongest Acidic) 3.65Not explicitly found, but expected to be very similar to Robenacoxib
Water Solubility 0.00411 mg/mLNot explicitly found, but expected to be very similar to Robenacoxib
logP 4.68Not explicitly found, but expected to be very similar to Robenacoxib

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][11][12] In the inflammatory cascade, cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation. By selectively inhibiting COX-2, Robenacoxib effectively reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile compared to non-selective NSAIDs.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid releases COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins->Inflammation_Pain_Fever mediates Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., tissue injury) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Phospholipids acts on

Robenacoxib's selective inhibition of the COX-2 pathway.

Experimental Protocols: Bioanalytical Quantification of Robenacoxib

The accurate measurement of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. A validated LC-MS/MS method using this compound as an internal standard is the gold standard for this purpose.

Objective: To quantify the concentration of Robenacoxib in plasma samples.

Materials:

  • Robenacoxib analytical standard

  • This compound (internal standard)

  • Biological matrix (e.g., dog or cat plasma)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add a known concentration of this compound solution.

    • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.[3]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is employed to separate Robenacoxib from other matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-) is typically used.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Robenacoxib: m/z 326 → 222[3]

      • This compound: The precursor ion will be shifted by +5 Da (m/z 331), and the fragment ion may or may not be shifted depending on which part of the molecule it originates from. The exact transition for this compound would be determined during method development.

    • Quantification: The peak area ratio of the analyte (Robenacoxib) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of Robenacoxib in the unknown samples.[3]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for the bioanalytical quantification of Robenacoxib.

Conclusion

The distinction between Robenacoxib and its deuterated analog, this compound, is critical for researchers in the field of veterinary drug development and analysis. While Robenacoxib serves as the therapeutic agent, selectively targeting the COX-2 enzyme to alleviate pain and inflammation, this compound is an indispensable tool for accurate bioanalytical quantification. Understanding their respective properties and applications, as outlined in this guide, is essential for conducting robust and reliable research. The provided experimental framework and visual diagrams offer a practical foundation for the implementation of studies involving these compounds.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Robenacoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted mechanism of action is central to its anti-inflammatory, analgesic, and antipyretic properties, while minimizing the adverse effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the core mechanism of action of robenacoxib, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib's primary mechanism of action is the potent and selective inhibition of the COX-2 enzyme.[1][2][3][4] The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] By selectively targeting COX-2, robenacoxib effectively reduces the production of these pro-inflammatory prostaglandins without significantly impacting the homeostatic functions of COX-1.[2]

The selectivity of robenacoxib for COX-2 over COX-1 has been demonstrated in multiple in vitro and ex vivo studies across different species.[1][2][5] This high degree of selectivity is a key factor in its favorable safety profile compared to less selective NSAIDs.

Pharmacodynamics: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by robenacoxib directly leads to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] The anti-inflammatory and analgesic effects of robenacoxib are primarily attributed to this downstream effect.

dot

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Robenacoxib Robenacoxib Robenacoxib->COX-2

Figure 1: Core Mechanism of Action of Robenacoxib.

Pharmacokinetics: Tissue Selectivity

A notable feature of robenacoxib's pharmacokinetic profile is its tissue selectivity. Despite a relatively short plasma half-life, robenacoxib concentrates at sites of inflammation.[1][5] This is attributed to its high degree of plasma protein binding and its acidic nature, which leads to accumulation in the acidic environment of inflamed tissues.[1] This targeted distribution ensures that therapeutic concentrations are maintained at the site of action, while systemic exposure is minimized, further contributing to its safety profile.

Quantitative Data

Table 1: In Vitro COX-1/COX-2 Selectivity of Robenacoxib
SpeciesAssay TypeIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1/COX-2)Reference
DogWhole Blood>1000.04>2500King et al. (2010)
CatWhole Blood28.90.058~500Giraudel et al. (2009)
RatPurified Enzyme220.07314King et al. (2009)
Table 2: Pharmacokinetic Parameters of Robenacoxib
SpeciesRouteTmax (h)T1/2 (h)Bioavailability (%)Reference
DogOral (fasted)<10.6384Jung et al. (2009)[6]
DogSubcutaneous<1-88Jung et al. (2009)[6]
CatOral0.51.126-49Giraudel et al. (2009)
CatSubcutaneous0.51.393Giraudel et al. (2009)

Experimental Protocols

In Vitro Canine Whole Blood COX Inhibition Assay

This assay is a standard method to determine the COX-1 and COX-2 inhibitory activity of a compound in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Collect fresh venous blood from healthy dogs into tubes containing heparin.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquot whole blood into tubes.

    • Add various concentrations of robenacoxib or vehicle control.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • Centrifuge the samples to separate the serum.

    • Measure TXB2 concentrations in the serum using a validated immunoassay.

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquot whole blood into tubes.

    • Add various concentrations of robenacoxib or vehicle control.

    • Add lipopolysaccharide (LPS) to induce COX-2 expression and activity in monocytes.

    • Incubate the samples at 37°C for 24 hours.

    • Centrifuge the samples to separate the plasma.

    • Measure PGE2 concentrations in the plasma using a validated immunoassay.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of robenacoxib.

    • Determine the IC50 values (the concentration of drug that causes 50% inhibition) for both COX-1 and COX-2.

    • Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).

dot

cluster_0 Canine Whole Blood COX Inhibition Assay Blood Collection Blood Collection COX-1 Assay COX-1 Assay Blood Collection->COX-1 Assay COX-2 Assay COX-2 Assay Blood Collection->COX-2 Assay Data Analysis Data Analysis COX-1 Assay->Data Analysis COX-2 Assay->Data Analysis

Figure 2: Workflow for Canine Whole Blood COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema in Dogs

This model is used to evaluate the anti-inflammatory activity of a compound in an acute inflammatory setting.[7][8][9][10]

Methodology:

  • Animal Preparation: Use healthy adult dogs. Fast the animals overnight before the experiment.

  • Drug Administration: Administer robenacoxib or vehicle control orally or subcutaneously at predetermined doses.

  • Induction of Inflammation: After a set period following drug administration, inject a solution of carrageenan (typically 1%) into the plantar surface of one hind paw.[7] The contralateral paw may be injected with saline as a control.

  • Measurement of Paw Edema: Measure the volume or thickness of the inflamed paw at various time points after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness compared to the pre-injection baseline.

    • Compare the degree of edema in the robenacoxib-treated groups to the vehicle-treated group.

    • Determine the dose-dependent inhibitory effect of robenacoxib on paw edema.

In Vivo Lipopolysaccharide (LPS)-Induced Pyrexia in Dogs

This model is employed to assess the antipyretic effects of a compound.[11][12]

Methodology:

  • Animal Preparation: Use healthy adult dogs. Measure baseline rectal temperature.

  • Drug Administration: Administer robenacoxib or vehicle control at specified doses.

  • Induction of Pyrexia: After a defined period, inject a pyrogenic dose of LPS intravenously.

  • Temperature Monitoring: Monitor rectal temperature at regular intervals for several hours after LPS injection.

  • Data Analysis:

    • Plot the change in rectal temperature over time for each treatment group.

    • Compare the febrile response in the robenacoxib-treated groups to the vehicle-treated group.

    • Quantify the antipyretic effect of robenacoxib.

Randall-Selitto Test in Rats

This test is used to measure mechanical nociceptive thresholds and evaluate the analgesic properties of a compound.[13][14][15][16]

Methodology:

  • Animal Preparation: Use adult rats. Induce inflammation in one hind paw by injecting a phlogistic agent (e.g., carrageenan or yeast suspension).[13]

  • Drug Administration: Administer robenacoxib or vehicle control at various doses.

  • Nociceptive Testing: At specific time points after drug administration, apply a gradually increasing mechanical pressure to the inflamed paw using a specialized apparatus.

  • Endpoint Measurement: Record the pressure at which the rat exhibits a withdrawal response (e.g., flinching or vocalization). A cut-off pressure is set to prevent tissue damage.

  • Data Analysis:

    • Determine the mean paw withdrawal threshold for each treatment group.

    • Compare the withdrawal thresholds of the robenacoxib-treated groups to the vehicle-treated group.

    • Assess the dose-dependent analgesic effect of robenacoxib.

Downstream Signaling Pathways

While the primary downstream effect of robenacoxib is the inhibition of prostaglandin synthesis, its selective action on COX-2 may have other, more subtle effects on inflammatory signaling.

  • Cytokine Modulation: By reducing prostaglandin production, robenacoxib may indirectly influence the production and activity of various pro-inflammatory cytokines. However, direct, significant effects on cytokine production independent of prostaglandin inhibition have not been extensively documented.

  • Leukotriene Pathway: Robenacoxib does not appear to have a significant direct inhibitory effect on the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes.

  • Substance P and Bradykinin: The sensation of pain is also mediated by other molecules such as substance P and bradykinin.[17][18][19][20] While NSAIDs' primary action is on prostaglandins, the reduction in inflammation and sensitization of nerve endings by prostaglandins can indirectly modulate the effects of these other pain mediators.

Conclusion

Robenacoxib's mechanism of action is characterized by its high selectivity for the COX-2 enzyme, leading to potent anti-inflammatory, analgesic, and antipyretic effects. Its pharmacokinetic property of accumulating at sites of inflammation further enhances its efficacy and safety. The experimental models described herein are crucial for the preclinical evaluation of its pharmacodynamic and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of this targeted mechanism is fundamental to the rational application and further development of selective COX-2 inhibitors.

References

Robenacoxib-d5 Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial sourcing and application of Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib in biological matrices. This document outlines commercially available sources, provides key technical specifications, and details a comprehensive experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable commercial suppliers who specialize in reference standards and stable isotope-labeled compounds. These standards are essential for analytical method development, validation, and routine sample analysis in preclinical and clinical studies.[1] Below is a summary of key information from prominent suppliers.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteCatalog Number (Example)Purity (Typical)Provided Documentation
MedchemExpress--INVALID-LINK--HY-118078S99.56%Certificate of Analysis, Data Sheet
Clearsynth--INVALID-LINK--CS-O-35332>98% (HPLC)Certificate of Analysis
Axios Research--INVALID-LINK--AR-R11229High PurityCertificate of Analysis
BDG Synthesis--INVALID-LINK--130721-10>98% (HPLC)Certificate of Analysis

Table 2: Key Technical Specifications for this compound

ParameterSpecificationSource
Chemical Name 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[2]
Molecular Formula C₁₆H₈D₅F₄NO₂[1][2]
Molecular Weight 332.31 g/mol [1]
CAS Number 2012598-81-9N/A
Purity ≥98%[2]
Isotopic Enrichment Not explicitly stated by all suppliers, but high enrichment is standard for such products.General Knowledge
Storage Conditions -20°C for long-term storage, protect from light.[3]

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly in complex biological matrices, achieving accuracy and precision is paramount. Deuterated internal standards, like this compound, are considered the gold standard for quantification.[4] This is because their physicochemical properties are nearly identical to the unlabeled analyte of interest. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same variations in sample preparation, extraction, and ionization, thus allowing for accurate normalization and quantification.[4][5]

Caption: General workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification of Robenacoxib in Plasma using this compound

This section provides a detailed methodology for the quantification of Robenacoxib in plasma samples using this compound as an internal standard, based on established bioanalytical principles.

Materials and Reagents
  • Robenacoxib analytical standard

  • This compound internal standard

  • Control (drug-free) plasma

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Robenacoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water to a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_acn Add Ice-Cold Acetonitrile (300 µL) add_is->add_acn vortex Vortex (30 seconds) add_acn->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant for Analysis centrifuge->transfer end End: Sample Ready for LC-MS/MS transfer->end

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions (Example)
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of Robenacoxib from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (to be optimized):

    • Robenacoxib: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

Data Analysis and Quantification
  • Integrate the peak areas for both Robenacoxib and this compound in all samples.

  • Calculate the peak area ratio (Robenacoxib peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

  • Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Robenacoxib in biological samples. Its commercial availability from specialized suppliers, coupled with well-established bioanalytical methods, enables researchers and drug development professionals to generate reliable pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard is a critical component of robust and high-throughput bioanalytical assays, ensuring data integrity in regulated and non-regulated environments.

References

Deconstructing the Robenacoxib-d5 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. Understanding the data presented in a CoA is paramount for ensuring the quality, consistency, and reliability of experimental results in research and development settings.

Overview of this compound

This compound is a stable isotope-labeled version of Robenacoxib, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its primary application is in pharmacokinetic studies, drug metabolism research, and bioanalytical assays to improve the accuracy and precision of Robenacoxib quantification in biological matrices.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a this compound Certificate of Analysis. These values are representative and may vary slightly between different manufacturers and batches.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
Synonym 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic Acid-d5
Molecular Formula C₁₆H₈D₅F₄NO₂
Molecular Weight 332.30 g/mol
CAS Number 220991-32-2 (unlabeled)
Appearance Off-white to light yellow solid
Storage Long-term storage at 2-8°C is recommended.[4] For stock solutions, storage at -20°C for one month or -80°C for six months, protected from light, is advised.[2]

Table 2: Analytical Data

TestMethodResult
Purity HPLC>98% (Target)[4], 99.56% (Example)
Identity ¹H NMRConsistent with structure
Identity Mass SpectrometryConsistent with structure
Isotopic Purity Mass Spectrometry>99% Deuterium incorporation

Experimental Protocols

The analytical methods cited in the CoA are crucial for verifying the quality of this compound. Below are detailed descriptions of the likely experimental protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute the analyte and any impurities.

  • Detection: UV detection at a wavelength where Robenacoxib exhibits strong absorbance.

  • Quantification: The purity is determined by calculating the area of the main this compound peak as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H (proton) NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, the ¹H NMR spectrum would be expected to show:

  • The absence of signals corresponding to the five protons on the ethyl group, confirming successful deuteration.

  • The presence of signals corresponding to the remaining protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of Robenacoxib.

  • The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and isotopic composition.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Robenacoxib.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can accurately determine the molecular weight.

  • Identity Confirmation: The observed molecular weight should match the calculated molecular weight of this compound (332.30 g/mol ).

  • Isotopic Purity: The mass spectrum will show a distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated species (d5) compared to the less-deuterated species (d0 to d4) is used to calculate the isotopic purity.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound, from sample preparation to final data analysis.

Robenacoxib_D5_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analytics Analytical Testing cluster_DataAnalysis Data Analysis & Reporting Sample This compound Bulk Material Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Aliquoting NMR ¹H NMR Spectroscopy Dissolution->NMR Aliquoting MS Mass Spectrometry Dissolution->MS Aliquoting Purity Purity Calculation (>98%) HPLC->Purity Identity_NMR Structural Confirmation (Comparison with reference spectra) NMR->Identity_NMR Identity_MS Molecular Weight & Isotopic Purity Verification MS->Identity_MS CoA Certificate of Analysis Generation Purity->CoA Identity_NMR->CoA Identity_MS->CoA

Caption: Quality control workflow for this compound analysis.

This technical guide provides a framework for interpreting the Certificate of Analysis for this compound. By understanding the data and the underlying analytical methodologies, researchers can confidently utilize this internal standard to achieve accurate and reproducible results in their studies.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of Robenacoxib. Specific stability data for its deuterated analog, Robenacoxib-d5, is not extensively available in the public domain. The stability profile of this compound is expected to be very similar to that of Robenacoxib, as deuterium labeling is generally not expected to significantly alter the chemical stability of the molecule. However, minor differences in reaction kinetics (isotopic effects) may exist. The information presented herein for Robenacoxib should, therefore, be considered a close surrogate for this compound, and any critical stability studies should be conducted on the specific deuterated compound.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. A thorough understanding of the physical and chemical stability of this compound is paramount for its proper handling, storage, and use in research and development, ensuring the integrity of analytical data. This guide summarizes the known stability profile of Robenacoxib, providing insights into its degradation pathways, kinetics, and the analytical methodologies employed for its assessment.

Physicochemical Properties

Robenacoxib is a free acid with poor solubility in aqueous solutions at acidic pH.[3] Conversely, it is freely soluble in aqueous solutions at alkaline pH values (above 8) and in most organic solvents.[3] The molecule exists in different polymorphic forms, with the most stable form at room temperature being selected for pharmaceutical formulations.[3]

Chemical Stability and Degradation

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Influence of pH

Robenacoxib is susceptible to degradation in acidic conditions, where it readily degrades to form a lactam.[3] In a comprehensive study on the degradation of several coxibs, Robenacoxib was found to be the fastest to decompose among the tested compounds, with more significant degradation observed in acidic environments compared to alkaline ones.[4]

Oxidative Degradation

Oxidation is a potential degradation pathway for Robenacoxib. In the development of a solution for injection, discoloration was observed during stability studies at 40°C, which was attributed to oxidation.[3] This led to the inclusion of an antioxidant, sodium metabisulfite, in the formulation to protect the active substance from oxidative degradation.[3]

Photostability

Robenacoxib has been shown to be sensitive to light, particularly when in solution.[3] Therefore, solutions of Robenacoxib should be protected from light to prevent photodegradation.

Thermal Stability

Thermal stress can also induce the degradation of Robenacoxib. The rate of degradation is temperature-dependent, as demonstrated by kinetic studies.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Robenacoxib under various conditions.

Table 1: Kinetic Parameters for the Degradation of Robenacoxib at Different Temperatures [4]

Temperature (°C)Reaction Rate Constant (k) [day⁻¹]Half-life (t₀.₅) [days]Time to 10% Degradation (t₀.₁) [days]
230.0018385.0858.62
700.038118.192.76
1200.44371.560.24

Data from a degradation study in an aqueous environment. The degradation was found to follow first-order kinetics.[4]

Experimental Protocols

Forced Degradation Study

A detailed experimental protocol for conducting forced degradation studies on Robenacoxib is outlined below, based on a published study.[4]

Objective: To investigate the stability of Robenacoxib under various stress conditions (pH, temperature).

Methodology:

  • Sample Preparation: Weigh approximately 20 mg of Robenacoxib standard substance.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 10 mL of 1 M HCl or 0.5 M HCl.

    • Alkaline Hydrolysis: Add 10 mL of 1 M NaOH or 0.5 M NaOH.

    • Neutral Hydrolysis: Add 10 mL of distilled water.

    • Buffered Solutions: Add 10 mL of buffer at pH 2.0, 7.0, or 9.2.

  • Incubation:

    • Incubate the solutions at room temperature (23°C) for 90 days.

    • Incubate a separate set of solutions at 70°C for 16 days.

    • Incubate a third set of solutions at 120°C for 130 hours.

  • Sampling: Collect samples at predetermined time intervals throughout the incubation period.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as thin-layer chromatography (TLC) with densitometry or UPLC-MS/MS, to determine the remaining concentration of Robenacoxib and identify any degradation products.[4]

Stability-Indicating Analytical Method

A binary gradient HPLC method with UV detection is commonly used to determine the content of Robenacoxib and its degradation products.[3]

Method Parameters (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: UV spectrophotometer.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[3]

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

Robenacoxib exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme. The following diagram illustrates the simplified COX-2 signaling pathway in response to pro-inflammatory stimuli.

Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_planning 1. Study Design cluster_execution 2. Experimentation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Define_Conditions Define Stress Conditions (pH, Temp, Light, Oxidizing Agent) Set_Timepoints Set Sampling Timepoints Define_Conditions->Set_Timepoints Prepare_Samples Prepare this compound Samples Set_Timepoints->Prepare_Samples Expose_Stress Expose to Stress Conditions Prepare_Samples->Expose_Stress Collect_Samples Collect Samples at Timepoints Expose_Stress->Collect_Samples Analytical_Method Stability-Indicating HPLC/LC-MS Collect_Samples->Analytical_Method Quantify Quantify this compound & Degradation Products Analytical_Method->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Identify_DPs Identify Degradation Products Quantify->Identify_DPs Report Generate Stability Report Kinetics->Report Identify_DPs->Report

Caption: General experimental workflow for the stability testing of this compound.

Storage and Handling Recommendations

Based on the available stability data for Robenacoxib, the following storage and handling recommendations are provided for this compound to ensure its integrity:

  • Storage of Stock Solutions: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.

  • Protection from Light: Both solid material and solutions should be protected from light to prevent photodegradation.

  • pH Considerations: Avoid acidic conditions, as they can lead to rapid degradation. If working with aqueous solutions, maintaining a neutral to slightly alkaline pH is advisable for short-term use. For long-term storage, solutions in organic solvents are preferred.

Conclusion

While specific stability data for this compound is limited, the extensive information available for Robenacoxib provides a strong foundation for understanding its stability profile. This compound is expected to be susceptible to degradation under acidic, oxidative, and photolytic conditions. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this important analytical standard. It is crucial to handle and store this compound according to the recommendations to ensure the accuracy and reliability of experimental results. For regulatory purposes, stability studies dedicated to this compound are indispensable.

References

Methodological & Application

Application Note: Quantitative Analysis of Robenacoxib in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of robenacoxib in plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs robenacoxib-d5, a deuterated analog, as an internal standard (IS) to ensure high accuracy and precision.[1][2] The protocol provides comprehensive procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of robenacoxib concentrations in a biological matrix.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is commonly used in veterinary medicine to manage pain and inflammation. Accurate quantification of robenacoxib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring therapeutic drug levels. This document provides a detailed protocol for the analysis of robenacoxib in plasma using LC-MS/MS with this compound as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the overall reliability of the method.

Experimental

Materials and Reagents
  • Robenacoxib analytical standard

  • This compound internal standard[1][3]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Sodium chloride (NaCl)

  • Methylene chloride

  • Control plasma (e.g., canine, feline, ovine)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2, Applied Biosystems/Sciex)[2][4]

  • Tandem Mass Spectrometer (e.g., Sciex API 5000, QTrap 5500)[2][4]

  • Analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm; ACE 5 µm C18, 50 x 2.1 mm)[2][5][6][7]

Standard and Sample Preparation

2.3.1. Stock and Working Solutions

  • Robenacoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve robenacoxib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the robenacoxib stock solution in methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 50 µg/mL.[8][9]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a suitable concentration (e.g., 50 µg/mL).[8]

2.3.2. Plasma Sample Preparation

Two primary methods for plasma sample preparation are described below: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [8][9]

  • To 200 µL of plasma, add 50 mg of NaCl.

  • Spike with 50 µL of the internal standard working solution.

  • Add 800 µL of acetonitrile.

  • Vortex for 30 seconds.

  • Shake for 10 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 120 µL of the mobile phase.

Method 2: Liquid-Liquid Extraction [5][6][7]

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Add 4 mL of methylene chloride.

  • Vortex for 60 seconds.

  • Centrifuge at 1000 x g for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of robenacoxib.

ParameterCondition 1Condition 2
LC System HPLC with UV detectorLC-MS/MS
Column Sunfire C18 (4.6 x 150 mm, 3.5 µm)[5][6][7]ACE 5 µm C18 (50 x 2.1 mm)[2]
Mobile Phase A 0.025% Trifluoroacetic acid in water or 0.1% Formic acid in water:ACN (95:5)[5][9]0.1% Formic acid in water
Mobile Phase B Acetonitrile[5][9]Acetonitrile
Gradient/Isocratic Isocratic (50:50, v/v) or GradientGradient
Flow Rate 1.1 mL/min[5][6][7]0.5 mL/min
Injection Volume 50-100 µL[6][9]10 µL
Column Temperature Ambient or 40°C[4]40°C
MS System N/ATriple Quadrupole
Ionization Mode N/ANegative Electrospray Ionization (ESI-)[2]
MRM Transitions N/ARobenacoxib: m/z 326 → 222[2]; this compound: (specific to the labeled positions)

Data Analysis and Quantitation

The concentration of robenacoxib in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of robenacoxib to this compound against the nominal concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data.[2]

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[5] The following tables summarize typical performance characteristics reported in the literature.

Table 1: Calibration Curve and LLOQ

ParameterTypical Value
Linearity (R²)> 0.99[9]
Calibration Range (µg/mL)0.05 - 50[5][8][9][10]
Lower Limit of Quantitation (LLOQ) (µg/mL)0.05 - 0.1[5][6][7][8][9][10]

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%
Typical acceptance criteria based on literature values.[6][7][8][9]

Table 3: Recovery

AnalyteExtraction MethodAverage Recovery (%)
RobenacoxibProtein Precipitation~95%[9]
RobenacoxibLiquid-Liquid Extraction~97%[5][10]

Visual Protocols

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Robenacoxib Calibrate->Quantify

Caption: Overall workflow for the quantitative analysis of Robenacoxib.

Sample_Preparation_Detail cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction PP_Start 200 µL Plasma + 50 mg NaCl PP_Spike Add 50 µL IS PP_Start->PP_Spike PP_Precipitate Add 800 µL ACN PP_Spike->PP_Precipitate PP_Vortex Vortex & Shake PP_Precipitate->PP_Vortex PP_Centrifuge Centrifuge PP_Vortex->PP_Centrifuge PP_Supernatant Collect Supernatant PP_Centrifuge->PP_Supernatant LLE_Start 100 µL Plasma LLE_Spike Add 25 µL IS LLE_Start->LLE_Spike LLE_Extract Add 4 mL Methylene Chloride LLE_Spike->LLE_Extract LLE_Vortex Vortex LLE_Extract->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic

Caption: Detailed sample preparation workflows.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of robenacoxib in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research and development applications, including pharmacokinetic characterization and bioequivalence studies. The provided protocols for sample preparation and instrument parameters can be adapted to specific laboratory instrumentation and requirements.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Robenacoxib using Robenacoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Robenacoxib in biological matrices. To ensure accuracy and precision, this method utilizes a stable isotope-labeled internal standard, Robenacoxib-d5. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of Robenacoxib formulations.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate quantification of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry and can also improve the reliability of HPLC-UV methods by correcting for variations in sample preparation and injection volume. This document provides a comprehensive protocol for the determination of Robenacoxib in plasma samples.

Physicochemical Properties

CompoundMolecular FormulaMolecular WeightpKa
RobenacoxibC₁₆H₁₃F₄NO₂327.284.7[1]
This compoundC₁₆H₈D₅F₄NO₂332.31[2]~4.7

Experimental Protocols

Materials and Reagents
  • Robenacoxib reference standard

  • This compound internal standard[2][3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Methylene chloride or Ethyl acetate (analytical grade)

  • Plasma (e.g., canine, feline, ovine)[1][4][5]

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm or Luna C18, 150 x 4.6 mm, 3 µm)[1][5][6][7]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][6][7] Alternatively, a mobile phase of 0.1% v/v formic acid in water:acetonitrile (e.g., 38:62 v/v) can be used.[4][5] Degas the mobile phase before use.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions.[4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions of Robenacoxib by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).[1][7]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 µg/mL) by diluting the stock solution with methanol.[4][5]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample into a clean centrifuge tube.

  • Add 50 µL of the this compound internal standard spiking solution (50 µg/mL) to each sample, standard, and quality control sample, except for the blank.[4][5]

  • Vortex for 30 seconds.

  • Add 800 µL of acetonitrile or an appropriate volume of methylene chloride.[1][4][5][7]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 4000 g for 10 minutes to precipitate proteins and separate the layers.[4][5]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C (optional, but recommended for concentrating the sample).[4][5]

  • Reconstitute the residue in 120 µL of the mobile phase.[4][5]

  • Vortex for 1 minute and sonicate for 10 minutes.[4][5]

  • Centrifuge at 4000 g for 2 minutes.[4][5]

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Method Parameters
ParameterValue
Column C18 (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm)[1][6][7]
Mobile Phase Acetonitrile:0.025% TFA in Water (50:50, v/v)[1][6][7] or Acetonitrile:0.1% Formic Acid in Water (e.g., 62:38, v/v)[4][5]
Flow Rate 1.1 mL/min[1][6][7]
Injection Volume 50 µL[4][5]
Column Temperature 30°C[5]
Detection Wavelength 275 nm[1][5][6][7]
Run Time Sufficient to allow elution of both Robenacoxib and this compound

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Robenacoxib to this compound against the nominal concentration of the calibration standards. The linearity of the method should be evaluated using the coefficient of determination (R²), which should be >0.99.

Method Validation Summary
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery (%) Consistent, precise, and reproducible
Selectivity No interfering peaks at the retention times of the analyte and IS

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Acetonitrile vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex & Sonicate reconstitute->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial inject Inject into HPLC hplc_vial->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (275 nm) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration ratio Calculate Peak Area Ratio (Robenacoxib / IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Robenacoxib Concentration calibration->quantification

Caption: Experimental workflow for the quantification of Robenacoxib in plasma.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of Robenacoxib in biological matrices. The use of this compound as an internal standard enhances the accuracy and precision of the method. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The method can be validated according to regulatory guidelines to support various stages of preclinical and clinical research.

References

Application Notes and Protocols for Robenacoxib-d5 in Canine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Robenacoxib-d5 as an internal standard for the accurate quantification of Robenacoxib in canine pharmacokinetic (PK) studies. Detailed protocols for in-vivo studies and bioanalytical sample analysis are provided to ensure robust and reproducible results.

Introduction to Robenacoxib and the Role of this compound

Robenacoxib, sold under the brand name Onsior®, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] It is utilized in veterinary medicine to manage pain and inflammation in dogs and cats.[5] Understanding the pharmacokinetic profile of Robenacoxib in canines is crucial for optimizing dosage regimens and ensuring both efficacy and safety.[6][7]

Pharmacokinetic studies rely on accurate measurement of drug concentrations in biological matrices over time. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8][9] this compound, a deuterated form of Robenacoxib, has a slightly higher molecular weight (332.31 g/mol ) compared to the parent drug (327.28 g/mol ) due to the replacement of five hydrogen atoms with deuterium.[5][10] This mass difference allows for its distinct detection by a mass spectrometer.

The key advantage of using a deuterated internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization.[8][11] This co-elution and similar behavior compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target drug.[8][12]

Key Pharmacokinetic Parameters of Robenacoxib in Canines

The following table summarizes key pharmacokinetic parameters of Robenacoxib in dogs, which are essential for designing and interpreting pharmacokinetic studies.

ParameterValueReference
Bioavailability (Oral, Fasted) 84%[13][14][15]
Bioavailability (Oral, Fed) 62%[13][14][15]
Bioavailability (Subcutaneous) 88%[13][14][15]
Time to Maximum Concentration (Tmax) (Oral or SC) < 1 hour[13][14]
Terminal Half-Life (t½) (Intravenous) 0.63 hours[13][14]
Clearance (CL) (Intravenous) 0.81 L/kg/h[6][13][14]
Volume of Distribution (Vss) (Intravenous) 0.24 L/kg[6][13][14]
Plasma Protein Binding > 98%[6][13][14]

Experimental Protocols

In-Vivo Canine Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study of orally administered Robenacoxib in healthy adult beagle dogs.

1.1. Animal Selection and Housing:

  • Animals: Healthy adult beagle dogs (N=8), both male and female, weighing between 10-15 kg.

  • Health Status: All animals should be declared healthy based on a thorough physical examination and routine hematology and clinical chemistry profiles.

  • Housing: Dogs should be housed in individual pens under standard laboratory conditions (22 ± 3°C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to water.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the study.

1.2. Study Design:

  • A single-dose, one-period study design is proposed.

  • A washout period of at least 7 days should be observed before enrolling animals in any subsequent studies.

1.3. Dosing and Administration:

  • Fasting: Dogs should be fasted overnight (for at least 12 hours) prior to dosing, with continued access to water. Food can be returned 4 hours post-dosing.

  • Dose: A single oral dose of Robenacoxib at 2 mg/kg. Commercially available tablets can be used.

  • Administration: The tablet should be administered orally, followed by a small amount of water to ensure swallowing.

1.4. Blood Sample Collection:

  • Catheter Placement: An intravenous catheter should be placed in the cephalic vein for serial blood sampling.

  • Sample Collection: Blood samples (approximately 2 mL) should be collected into EDTA-containing tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, the blood samples should be centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma samples should be transferred to clearly labeled polypropylene tubes and stored at -80°C until bioanalysis.

1.5. Ethical Considerations:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare regulations.

Bioanalytical Protocol for Robenacoxib Quantification in Canine Plasma using LC-MS/MS

This protocol describes the quantification of Robenacoxib in canine plasma using a validated LC-MS/MS method with this compound as the internal standard.

2.1. Materials and Reagents:

  • Robenacoxib analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Canine plasma (blank)

2.2. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving Robenacoxib and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Robenacoxib primary stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 acetonitrile:water.

2.3. Sample Preparation (Protein Precipitation):

  • Thaw the canine plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 100 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Robenacoxib from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Robenacoxib: Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be optimized based on instrument

  • Data Analysis: The concentration of Robenacoxib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Robenacoxib's Mechanism of Action: COX-2 Inhibition

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Metabolized to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Robenacoxib Robenacoxib Robenacoxib->COX2 Selectively Inhibits

Caption: Robenacoxib selectively inhibits the COX-2 enzyme.

Experimental Workflow for Canine Pharmacokinetic Study

PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Selection 1. Animal Selection & Acclimatization Dosing 2. Oral Administration of Robenacoxib (2 mg/kg) Animal_Selection->Dosing Blood_Collection 3. Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Processing 4. Plasma Separation & Storage (-80°C) Blood_Collection->Plasma_Processing Sample_Prep 5. Plasma Sample Preparation (Protein Precipitation with IS) Plasma_Processing->Sample_Prep LCMS_Analysis 6. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 7. Data Processing & Quantification LCMS_Analysis->Data_Analysis PK_Modeling 8. Pharmacokinetic Modeling (e.g., Non-compartmental) Data_Analysis->PK_Modeling Parameter_Determination 9. Determination of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Determination

Caption: Workflow for a canine pharmacokinetic study.

Bioanalytical Sample Processing Workflow

Sample_Processing_Workflow Plasma_Sample 100 µL Canine Plasma (Sample, Calibrator, or QC) Add_IS Add 10 µL This compound (IS) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 300 µL Cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex for 1 min Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute LCMS_Injection Inject into LC-MS/MS Reconstitute->LCMS_Injection

Caption: Bioanalytical sample preparation workflow.

References

Application Notes and Protocols for the Analysis of Robenacoxib in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, is widely used in veterinary medicine to manage pain and inflammation.[1][2] Accurate quantification of robenacoxib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Effective sample preparation is a critical prerequisite for reliable and reproducible analytical results, aiming to remove interfering substances such as proteins and phospholipids that can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.

This document provides detailed application notes and protocols for the preparation of various biological samples for the analysis of robenacoxib, primarily by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein include protein precipitation, liquid-liquid extraction, and solid-phase extraction for plasma/serum, as well as adapted methods for synovial fluid and tissue samples.

Quantitative Data Summary

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness, speed, and cost. The following tables summarize quantitative data from various studies to aid in the selection of the most appropriate method for your research needs.

Table 1: Performance of Robenacoxib Extraction Methods in Plasma/Serum

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Methylene Chloride)Solid-Phase Extraction
Average Recovery ~95%97%87-93%
Lower Limit of Quantification (LLOQ) 0.05 µg/mL0.1 µg/mL[3][4]2-3 ng/mL (LC-MS)
Matrix Effect Potential for ion suppressionGenerally cleaner extractsEffective removal of interferences
Throughput HighModerateLow to Moderate
Cost LowLow to ModerateHigh

Table 2: Reported Lower Limits of Quantification (LLOQ) for Robenacoxib in Biological Matrices

Biological MatrixLLOQAnalytical MethodReference
Plasma0.1 µg/mLHPLC-UV[3]
Blood2 ng/mL (dogs), 3 ng/mL (cats)LC-MS[1]
Plasma0.05 µg/mLHPLC-UV[5]

Experimental Protocols & Workflows

Protein Precipitation (PP) for Plasma and Serum

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is a commonly used precipitation solvent.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protein_Precipitation_Workflow plasma Plasma/Serum Sample (200 µL) add_acn Add Ice-Cold Acetonitrile (600 µL) plasma->add_acn vortex1 Vortex (30s) add_acn->vortex1 incubate Incubate (-20°C, 20 min) vortex1->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) for Plasma and Serum

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation.

Protocol:

  • To a screw-cap glass tube, add 100 µL of plasma or serum.[4]

  • If an internal standard is used, add the appropriate volume at this step.

  • Add 4 mL of methylene chloride.[4]

  • Cap the tube and vortex for 60 seconds to ensure efficient extraction.[4]

  • Centrifuge at 1,000 x g for 15 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the lower organic layer to a new glass tube, avoiding the protein interface.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid_Liquid_Extraction_Workflow plasma Plasma/Serum Sample (100 µL) add_solvent Add Methylene Chloride (4 mL) plasma->add_solvent vortex Vortex (60s) add_solvent->vortex centrifuge Centrifuge (1,000 x g, 15 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (N2 Stream) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) for Plasma and Serum

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects. It is particularly useful for achieving low limits of quantification.

Protocol:

Note: The specific SPE cartridge and solvents will depend on the cartridge chemistry. The following is a general protocol that may require optimization.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Dilute 100 µL of plasma or serum with 400 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the robenacoxib from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Solid_Phase_Extraction_Workflow start Start condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Diluted Plasma/Serum Sample condition->load wash Wash Cartridge (Water, 20% Methanol) load->wash elute Elute Robenacoxib (Methanol) wash->elute dry_reconstitute Dry Down and Reconstitute elute->dry_reconstitute analysis LC-MS/MS or HPLC Analysis dry_reconstitute->analysis

Solid-Phase Extraction Workflow
Sample Preparation for Synovial Fluid

While specific validated protocols for robenacoxib in synovial fluid are not extensively detailed in the literature, its analysis is often mentioned alongside plasma.[6][7] Given the similar proteinaceous nature of synovial fluid, the protein precipitation or liquid-liquid extraction protocols for plasma can be adapted. It is recommended to validate the chosen method for recovery and matrix effects in synovial fluid. Due to the viscous nature of synovial fluid, a dilution step with a buffer (e.g., phosphate-buffered saline) may be necessary before extraction.

Sample Preparation for Tissue

The analysis of robenacoxib in tissue samples first requires homogenization to release the drug from the tissue matrix.

Protocol:

  • Homogenization: a. Accurately weigh a portion of the tissue sample (e.g., 100 mg). b. Add a suitable volume of homogenization buffer (e.g., 1 mL of phosphate-buffered saline) to achieve a desired tissue concentration (e.g., 10% w/v). c. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice during this process to minimize degradation. d. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Extraction of the Homogenate Supernatant: The resulting supernatant can then be processed using one of the methods described for plasma, such as protein precipitation or liquid-liquid extraction. The choice of method should be validated for the specific tissue type. For example, a protein precipitation protocol could be applied to the supernatant.

Tissue_Preparation_Workflow tissue Weigh Tissue Sample add_buffer Add Homogenization Buffer tissue->add_buffer homogenize Mechanical Homogenization add_buffer->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge supernatant Collect Supernatant (Homogenate) centrifuge->supernatant extraction Proceed to Extraction (PP, LLE, or SPE) supernatant->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis

References

Application Notes and Protocols for the Bioanalytical Method Development of Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is commonly used in veterinary medicine to manage pain and inflammation. Accurate quantification of Robenacoxib in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the development and validation of a bioanalytical method for Robenacoxib using its deuterated analog, Robenacoxib-d5, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] A deuterated internal standard is chemically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[2][3] This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Robenacoxib, this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Chemicals: Ammonium acetate

  • Biological Matrix: Blank plasma (e.g., dog, cat)

Instrumentation
  • Liquid Chromatography: HPLC or UHPLC system

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Robenacoxib and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Robenacoxib primary stock solution with 50:50 acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike appropriate amounts of the Robenacoxib working standard solutions into blank plasma to prepare CC samples at concentrations ranging from, for example, 1 to 2000 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 100, and 1500 ng/mL).

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC Column C18 column (e.g., ACE 5 µm C18, 50 x 2.1 mm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 30% B, and re-equilibrate for 2 minutes.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Robenacoxib: Proposed m/z 326.1 -> 282.1This compound: Proposed m/z 331.1 -> 287.1
Collision Energy (CE) Optimize for maximum signal intensity for each transition.
Source Temperature Optimize for the specific instrument (e.g., 500 °C).

Data Presentation

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.990.998
Range 1 - 2000 ng/mL1 - 2000 ng/mL
Intra-day Precision %CV ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision %CV ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy Within ±15% of nominal value (±20% at LLOQ)95.2% - 104.8%
Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)96.7% - 103.5%
Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%6.8%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Deviation within ±15% of nominal concentrationStable under tested conditions

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for Robenacoxib bioanalysis.

Internal_Standard_Role Analyte Robenacoxib (Analyte) Sample_Prep Sample Preparation (e.g., extraction loss) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (e.g., matrix effects, ionization variability) Sample_Prep->LC_MS Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Accurate Concentration Determination Ratio->Concentration

Caption: Role of the deuterated internal standard.

References

Application Notes and Protocols for the Use of Robenacoxib-d5 in Veterinary Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, is widely used in veterinary medicine to manage pain and inflammation in dogs and cats.[1][2][3][4] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring its safety and efficacy. The use of stable isotope-labeled internal standards, such as Robenacoxib-d5, in conjunction with liquid chromatography-mass spectrometry (LC-MS), is the gold standard for the bioanalysis of pharmaceuticals.[5][6][7] This approach significantly enhances the accuracy, precision, and robustness of quantitative assays by compensating for variability during sample preparation and analysis.[5][6][7][8]

These application notes provide detailed protocols for the use of this compound as an internal standard in veterinary drug metabolism studies, focusing on its quantification in biological matrices.

Mechanism of Action of Robenacoxib

Robenacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2][9][10] COX-2 is induced during inflammation and catalyzes the production of prostaglandins that mediate pain and swelling.[1][9][10] By selectively targeting COX-2 over COX-1, which is involved in gastrointestinal and renal protection, robenacoxib aims to reduce the risk of common NSAID-related side effects.[1][9][10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 (Induced by Inflammation) Arachidonic Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibits

Robenacoxib's COX-2 Inhibition Pathway.

Pharmacokinetic Properties of Robenacoxib

Robenacoxib generally exhibits good bioavailability following oral and subcutaneous administration in dogs and cats, although food can reduce oral absorption in dogs.[4][12][13][14] It is highly bound to plasma proteins and has a relatively short elimination half-life in the blood.[3][4][12][13] Despite its rapid clearance from the bloodstream, robenacoxib concentrates in inflamed tissues, allowing for once-daily dosing.[3]

Table 1: Pharmacokinetic Parameters of Robenacoxib in Dogs
ParameterIntravenous (IV)Oral (fasted)Oral (fed)Subcutaneous (SC)
Bioavailability -84%[12][13][14]62%[12][13][14]88%[12][13][14]
Tmax (Time to Peak Concentration) -< 1 h[12][13][14]< 1 h[12][13][14]< 1 h[12][13][14]
Terminal Half-life (blood) 0.63 h[12][13]---
Clearance (blood) 0.81 L/kg/h[12][13]---
Volume of Distribution (steady-state) 0.24 L/kg[12][13]---
Plasma Protein Binding > 98%[12][13][14]> 98%[12][13][14]> 98%[12][13][14]> 98%[12][13][14]
Table 2: Pharmacokinetic Parameters of Robenacoxib in Cats
ParameterIntravenous (IV)OralSubcutaneous (SC)
Bioavailability --69%[15]
Tmax (Time to Peak Concentration) -0.5 h[15]1 h[15]
Cmax (Peak Concentration) at 2 mg/kg --1464 ng/mL[15]
AUC at 2 mg/kg --3128 ng.h/mL[15]
Mean Residence Time (blood) 0.4 h[2]3.3 h[2]1.9 h[2]
Plasma Protein Binding > 98%[12]> 98%[12]> 98%[12]
Excretion Predominantly fecal (~72.5%)[16][17]Predominantly fecal (~78.5%)[16][17]-

Experimental Protocols

Protocol 1: Quantification of Robenacoxib in Canine and Feline Plasma using LC-MS/MS

This protocol details the quantification of robenacoxib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

1. Materials and Reagents

  • Robenacoxib analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Control canine/feline plasma (heparinized)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions of robenacoxib and this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions of robenacoxib by serial dilution of the stock solution.

  • Prepare a working solution of this compound (e.g., 1 µg/mL).

  • Spike control plasma with the robenacoxib working standards to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Spike control plasma with robenacoxib to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound working solution and vortex.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute robenacoxib and this compound from the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[18]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 1.1 mL/min[18]

    • Injection Volume: 10 µL

    • Gradient: Optimize for separation of robenacoxib and this compound from matrix components.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimize for sensitivity).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor to product ion transitions for both robenacoxib and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of robenacoxib to this compound against the concentration of the calibration standards.

  • Determine the concentration of robenacoxib in the QC and unknown samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add this compound (Internal Standard) Plasma->IS SPE Solid Phase Extraction (SPE) IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

LC-MS/MS Bioanalytical Workflow.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the use of this compound to aid in the identification of metabolites in an in vitro system.

1. Materials and Reagents

  • Robenacoxib

  • This compound

  • Canine/feline liver microsomes

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (with 0.1% formic acid)

2. Incubation Procedure

  • Prepare a 1:1 molar ratio mixture of robenacoxib and this compound.

  • Pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the robenacoxib/Robenacoxib-d5 mixture and the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis for Metabolite Identification

  • Analyze the supernatant using a high-resolution mass spectrometer.

  • Metabolites will appear as doublet peaks with a mass difference corresponding to the number of deuterium atoms in this compound. This characteristic isotopic pattern helps to distinguish drug-related metabolites from endogenous matrix components.

cluster_incubation Incubation cluster_analysis Analysis Mix Robenacoxib + this compound (1:1 Mixture) Incubate Incubate at 37°C Mix->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS High-Resolution LC-MS/MS Centrifuge->LCMS MetaboliteID Identify Metabolite Doublets LCMS->MetaboliteID

In Vitro Metabolite Identification Workflow.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of robenacoxib in veterinary drug metabolism and pharmacokinetic studies. The protocols outlined provide a robust framework for researchers to generate high-quality bioanalytical data, leading to a better understanding of the disposition of robenacoxib in target animal species.

References

Application Notes and Protocols: Robenacoxib-d5 Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Robenacoxib-d5 solutions in a research setting. This compound is the deuterated form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4] The inclusion of deuterium atoms makes it a valuable tool as an internal standard for quantitative analysis by methods such as mass spectrometry.[5]

Physicochemical Properties and Solubility

Robenacoxib is poorly soluble in water and acidic solutions but is freely soluble in alkaline solutions and organic solvents like DMSO.[6]

Table 1: Solubility of Robenacoxib and its Deuterated Form

SolventRobenacoxib SolubilityThis compound SolubilityNotes
Water0.00411 mg/mL[7]Not specified, expected to be similar to RobenacoxibPoorly soluble[6]
DMSO125 mg/mL (381.95 mM)[3]125 mg/mL (376.17 mM)[5]Ultrasonic assistance may be required.[3][5] Use freshly opened DMSO as it is hygroscopic.[5]
Acidic SolutionsPractically insoluble[6]Not specified, expected to be practically insolubleDegrades in acidic solutions[6][8]
Alkaline Solutions (pH > 8)Freely soluble[6]Not specified, expected to be freely soluble---

Solution Preparation Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound. The molecular weight of this compound is approximately 332.30 g/mol .[5]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.323 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound solutions. The compound is sensitive to light and degrades in acidic conditions.[6]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationNotes
-20°CUp to 1 monthProtect from light.[3][5]
-80°CUp to 6 monthsProtect from light.[5] Recommended for long-term storage.
Room Temperature (15-25°C)Not recommended for solutionsThe solid form of the commercial product (Onsior®) is stored at room temperature.[9][10] However, solutions, especially in organic solvents, should be stored at lower temperatures to ensure stability.

Experimental Use

Protocol 2: Use of this compound as an Internal Standard in LC-MS Analysis

This protocol outlines the general workflow for using a this compound solution as an internal standard for the quantification of Robenacoxib in biological samples.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample_prep Prepare Biological Sample (e.g., plasma, tissue homogenate) add_is Spike with this compound Internal Standard Solution sample_prep->add_is extract Extract Analytes add_is->extract lc_separation Liquid Chromatography Separation extract->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection peak_integration Integrate Peak Areas (Robenacoxib & this compound) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantify Robenacoxib Concentration using Calibration Curve ratio_calc->quantification

Workflow for using this compound as an internal standard.

Mechanism of Action: COX-2 Inhibition

Robenacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][4] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] By selectively inhibiting COX-2, Robenacoxib reduces the production of these inflammatory prostaglandins while sparing the protective functions of the constitutively expressed COX-1 enzyme.[1][11]

cox2_pathway cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Robenacoxib Robenacoxib / this compound Robenacoxib->COX2 Selective Inhibition

Simplified signaling pathway of Robenacoxib's action.

References

Application Notes and Protocols for Robenacoxib-d5 in Equine Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is utilized in veterinary medicine to manage pain and inflammation associated with musculoskeletal disorders in horses. Therapeutic drug monitoring (TDM) of Robenacoxib is crucial to ensure efficacy while minimizing potential adverse effects. The use of a stable isotope-labeled internal standard, such as Robenacoxib-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the therapeutic drug monitoring of Robenacoxib in equine plasma.

Quantitative Data

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Robenacoxib in Horses
ParameterValueSpeciesReference
COX-1 EC₅₀11.46 ± 4.46 µMHorse--INVALID-LINK--
COX-2 EC₅₀0.19 ± 0.07 µMHorse--INVALID-LINK--
COX-1/COX-2 Selectivity Ratio61.01Horse--INVALID-LINK--
Table 2: Analytical Method Parameters for Robenacoxib Quantification
ParameterDescriptionReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)--INVALID-LINK--
Internal StandardThis compoundN/A (Recommended)
MatrixEquine PlasmaN/A
Sample PreparationProtein Precipitation or Solid-Phase Extraction--INVALID-LINK--
Validated Concentration Range (in dogs)3 - 100 ng/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Robenacoxib and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Robenacoxib and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at -20°C.

  • Working Solutions:

    • Prepare intermediate working solutions of Robenacoxib by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a range of concentrations for calibration standards and quality controls.

    • Prepare a this compound internal standard working solution at a concentration of 1 µg/mL by diluting the stock solution with methanol. Note: The optimal concentration of the internal standard should be determined during method development and validation.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking blank equine plasma with the appropriate Robenacoxib working solutions to achieve a final concentration range (e.g., 1, 5, 10, 25, 50, 100, 250, 500 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank equine plasma.

Protocol 2: Sample Preparation from Equine Plasma (Protein Precipitation)
  • Sample Thawing: Thaw frozen equine plasma samples, calibration standards, and QCs at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank samples used to assess matrix effects). This results in a final IS concentration of 100 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Note: The following parameters are suggested starting points and will require optimization on the specific instrument being used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for Robenacoxib (C₁₆H₁₃F₄NO₂) will be its [M+H]⁺ ion (m/z 328.1).

    • The precursor ion for this compound (C₁₆H₈D₅F₄NO₂) will be its [M+H]⁺ ion (m/z 333.1).

    • Product ions and collision energies must be optimized by infusing the individual standard solutions into the mass spectrometer. Based on the structure of Robenacoxib, potential product ions could result from the loss of the carboxylic acid group, fragmentation of the phenylacetate structure, or cleavage of the bond to the fluorinated phenyl ring. It is recommended to monitor at least two transitions for each analyte for confirmation.

Table 3: Theoretical and Potential MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Robenacoxib328.1To be determinedTo be determinedQuantifier
Robenacoxib328.1To be determinedTo be determinedQualifier
This compound333.1To be determinedTo be determinedInternal Standard

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Equine Blood Sample Collection Centrifugation Centrifugation to obtain Plasma SampleCollection->Centrifugation Storage Plasma Storage at -80°C Centrifugation->Storage PlasmaAliquot Aliquot Plasma Storage->PlasmaAliquot AddIS Spike with this compound PlasmaAliquot->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifuge2 Centrifugation ProteinPrecipitation->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection into LC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Robenacoxib Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for Equine Therapeutic Drug Monitoring of Robenacoxib.

Robenacoxib_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition

Caption: Simplified Signaling Pathway of Robenacoxib Action.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Robenacoxib-d5 as an internal standard in their analytical experiments.

Troubleshooting Isotopic Exchange

This section addresses specific issues related to the isotopic stability of this compound.

Question: I am observing a loss of the deuterium label (isotopic back-exchange) in my this compound internal standard during sample analysis. What are the potential causes and how can I mitigate this?

Answer:

Loss of the deuterium label from this compound, also known as isotopic back-exchange, can lead to inaccurate quantification of your analyte. This phenomenon is primarily influenced by experimental conditions. The primary factors contributing to this issue are pH, temperature, and the composition of your solvents.

Several studies indicate that hydrogen-deuterium exchange (HDX) is catalyzed by both acidic and basic conditions.[1] For instance, the rate of H-to-D exchange has its minimum at a pH of 2.54.[2] Furthermore, the stability of Robenacoxib itself has been shown to be lower in acidic environments, which could potentially exacerbate the back-exchange of deuterium atoms.[3]

Here is a summary of potential causes and recommended solutions:

Potential Cause Explanation Recommended Solution
Suboptimal pH Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent.[1] Robenacoxib has been observed to degrade more rapidly in acidic environments.[3]Maintain sample and mobile phase pH as close to neutral as possible, unless acidic conditions are required for chromatographic separation. If acidic pH is necessary, aim for the pH minimum of the exchange rate, which is around 2.5.[2]
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2]Maintain low temperatures throughout your experimental workflow, from sample storage to autosampler and column compartments. Using a cooled environment (0 °C) during UHPLC separations can help minimize back-exchange.[4]
Solvent Composition The presence of certain organic solvents and a high percentage of water in the mobile phase can influence the rate of back-exchange.Minimize the time the sample is in aqueous solutions. Use a higher percentage of organic solvent in the initial mobile phase conditions if compatible with your chromatography.
Prolonged Sample Preparation/Analysis Time The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of back-exchange.Streamline your sample preparation protocol to minimize exposure time. Employ faster chromatographic methods, such as UHPLC, to reduce analysis time.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound is a deuterium-labeled version of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID).[6][7] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) for the determination of Robenacoxib in biological samples.[6] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.

Q2: Why is isotopic stability important for an internal standard like this compound?

A2: The fundamental assumption when using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest throughout the entire analytical process (extraction, chromatography, and ionization) and that its isotopic composition remains constant. If the deuterium labels on this compound are not stable and exchange with protons from the solvent (back-exchange), the measured concentration of the internal standard will be inaccurate, leading to unreliable quantification of the target analyte.

Q3: Can the position of the deuterium labels on the this compound molecule affect its stability?

A3: Yes, the position of deuterium labels is crucial. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more prone to exchange than those on carbon atoms.[1] For this compound, the deuterium atoms are on the ethyl group (-d5). These are generally more stable than deuterons on aromatic rings or other more reactive positions. However, even these can be susceptible to exchange under certain conditions.

Q4: How can I check for isotopic back-exchange of my this compound standard?

A4: You can assess the isotopic stability of your this compound standard by analyzing a pure solution of the standard under your typical analytical conditions. Monitor the mass spectrum for the appearance of peaks corresponding to Robenacoxib-d4, -d3, etc. The presence and intensity of these lower mass isotopologues will indicate the extent of back-exchange.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability under Different pH Conditions

This protocol outlines a method to assess the impact of pH on the isotopic stability of this compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., pH 3, 5, 7, 9, 10).

  • Sample Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., methanol or acetonitrile).

    • For each pH condition, prepare a working solution by spiking a known concentration of the this compound stock solution into the respective buffer.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 4°C, room temperature, and 37°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).

  • LC-MS/MS Analysis:

    • At each time point, inject an aliquot of the sample into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with a mobile phase consisting of an organic component (e.g., acetonitrile) and an aqueous component with a neutral pH modifier (e.g., ammonium formate).

    • Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).

  • Data Analysis: Quantify the peak areas of this compound and its isotopologues at each time point and pH. Calculate the percentage of deuterium loss over time for each condition.

Visualizations

Isotopic_Exchange_Pathway cluster_conditions Influencing Factors Acidic_pH Acidic pH (H+) Intermediate Transient Intermediate Acidic_pH->Intermediate Basic_pH Basic pH (OH-) Basic_pH->Intermediate Temperature Elevated Temperature Temperature->Intermediate Accelerates Robenacoxib_d5 This compound (Stable) Robenacoxib_d5->Intermediate D+ abstraction Robenacoxib_d4 Robenacoxib-d4 (Exchanged) Intermediate->Robenacoxib_d4 H+ addition

Caption: A diagram illustrating the potential pathway of isotopic back-exchange in this compound, influenced by pH and temperature.

Troubleshooting_Workflow Start Isotopic Exchange Observed? Check_pH Check Sample and Mobile Phase pH Start->Check_pH Yes End Issue Resolved Start->End No Optimize_pH Adjust pH to be Closer to Neutral or pH 2.5 Check_pH->Optimize_pH Check_Temp Review Temperature Settings (Autosampler, Column) Optimize_Temp Lower Temperature to ≤ 4°C Check_Temp->Optimize_Temp Check_Time Evaluate Sample Prep and Analysis Time Optimize_Time Shorten Incubation and Analysis Times Check_Time->Optimize_Time Optimize_pH->Check_Temp Optimize_Temp->Check_Time Re-evaluate Re-evaluate Isotopic Stability Optimize_Time->Re-evaluate Re-evaluate->Check_pH Unstable Re-evaluate->End Stable

Caption: A workflow for troubleshooting isotopic exchange issues with this compound.

References

Robenacoxib-d5 stability issues in acidic plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5. The information provided addresses potential stability issues, particularly in acidic plasma, to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

Issue: this compound Signal Loss or Degradation in Processed Plasma Samples

Users may experience a decrease in this compound signal intensity during sample processing and analysis, especially when dealing with acidic plasma samples. This can be attributed to the inherent instability of the Robenacoxib molecule under acidic conditions.

Quantitative Stability Data Summary

Table 1: Expected Stability of this compound in Plasma at Various pH and Temperature Conditions (Hypothetical Data Based on Robenacoxib Stability)

pHTemperatureIncubation TimeExpected Recovery (%)Primary Degradant
4.0Room Temperature4 hours< 85%Lactam derivative
5.0Room Temperature4 hours85-95%Lactam derivative
7.4Room Temperature24 hours> 98%Minimal degradation
4.04°C24 hours~90%Lactam derivative
7.44°C48 hours> 99%Minimal degradation

Note: This table presents hypothetical data based on the known instability of Robenacoxib in acidic conditions. Actual stability of this compound may vary and should be experimentally determined.

Experimental Protocol: Assessing this compound Stability in Plasma

This protocol outlines a method to evaluate the stability of this compound in plasma under conditions that mimic your experimental workflow.

Objective: To determine the stability of this compound in plasma at different pH values and temperatures.

Materials:

  • This compound stock solution

  • Control plasma (from the same species as your study samples)

  • Phosphate buffer solutions (pH 4.0, 5.0, and 7.4)

  • Internal Standard (IS) solution (a stable, deuterated analog if available, otherwise a structurally similar compound)

  • Acetonitrile (ACN) or other suitable protein precipitation solvent

  • LC-MS/MS system

Methodology:

  • Spiking:

    • Prepare three pools of control plasma.

    • Adjust the pH of two pools to approximately 4.0 and 5.0 using a small volume of a suitable acid (e.g., formic acid). Leave the third pool at its physiological pH (around 7.4).

    • Spike all three pools with this compound to a known concentration (e.g., mid-QC level).

  • Incubation:

    • Divide each pH-adjusted pool into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Incubate the aliquots at the desired temperatures (e.g., room temperature and 4°C).

  • Sample Preparation (at each time point):

    • To an aliquot of the incubated plasma sample, add the Internal Standard (IS).

    • Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for this compound.

    • Calculate the peak area ratio of this compound to the IS.

  • Data Analysis:

    • Compare the peak area ratios of the incubated samples to the ratio of the sample at time 0 (T=0).

    • The stability is expressed as the percentage of the initial concentration remaining at each time point.

Workflow for this compound Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Sample Analysis (at each time point) cluster_data Data Interpretation Spike Spike this compound into Plasma Pools Adjust_pH Adjust Plasma pH (4.0, 5.0, 7.4) Spike->Adjust_pH Incubate Incubate at RT and 4°C Adjust_pH->Incubate Add_IS Add Internal Standard Incubate->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Calculate Calculate Peak Area Ratios LCMS->Calculate Compare Compare to T=0 Calculate->Compare Assess Assess Stability (%) Compare->Assess

Caption: Experimental workflow for assessing this compound stability in plasma.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery low in acidic plasma samples?

A1: Robenacoxib, as a molecule, is known to be unstable in acidic conditions[1][2]. It readily undergoes degradation to form a lactam derivative[2]. This instability is the likely cause of low recovery in your acidic plasma samples. It is crucial to minimize the exposure of this compound to acidic environments during sample collection, processing, and storage.

Q2: Does the deuteration of this compound not improve its stability?

A2: Deuteration, the replacement of hydrogen with deuterium, typically increases the metabolic stability of a drug by strengthening the chemical bond (the kinetic isotope effect)[3][4]. This can lead to a longer half-life in the body by slowing down metabolism[4]. However, this effect does not necessarily prevent chemical degradation that is not enzyme-mediated. The degradation of Robenacoxib in acidic conditions is a chemical process (hydrolysis leading to lactam formation) that may not be significantly affected by deuteration at positions not involved in this specific reaction.

Q3: What immediate steps can I take to improve the stability of this compound in my plasma samples?

A3: To mitigate degradation, consider the following:

  • pH Adjustment: Immediately after collection, adjust the pH of your plasma samples to a neutral or slightly alkaline range (pH 7.4-8.0) using a suitable buffer. Robenacoxib is more soluble and stable at alkaline pH values[2].

  • Temperature Control: Keep samples on ice or at 4°C throughout the handling and processing steps.

  • Minimize Processing Time: Process the samples as quickly as possible to reduce the time this compound is exposed to potentially degrading conditions.

  • Storage: For long-term storage, keep plasma samples at -80°C.

Q4: I am observing a new, unexpected peak in the chromatogram of my acidic plasma samples. Could this be a degradant?

A4: Yes, it is highly probable that the new peak is a degradation product of this compound. The primary degradant of Robenacoxib in acidic solutions is a lactam derivative[2]. To confirm this, you can perform mass spectrometric analysis of the unknown peak to determine its mass-to-charge ratio (m/z) and fragmentation pattern, which can then be compared to the expected structure of the lactam degradant.

Q5: Are there any recommended anticoagulants for blood collection that might help with this compound stability?

A5: While the primary factor for Robenacoxib instability is pH, the choice of anticoagulant is also an important consideration for bioanalytical methods. For Robenacoxib, EDTA has been successfully used in pharmacokinetic studies[5]. It is always recommended to perform a stability assessment with the chosen anticoagulant and matrix to ensure it does not interfere with the analysis or the stability of the analyte.

Signaling Pathway Visualization

The degradation of Robenacoxib in acidic conditions is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the logical relationship of this degradation process.

G Robenacoxib_d5 This compound (Stable at Neutral/Alkaline pH) Degradation Hydrolysis Robenacoxib_d5->Degradation Acidic_Plasma Acidic Plasma (pH < 7) Acidic_Plasma->Degradation Lactam Lactam Degradant (Inactive) Degradation->Lactam Loss_of_Signal Loss of Analytical Signal Lactam->Loss_of_Signal

Caption: this compound degradation in an acidic environment.

References

Technical Support Center: Optimizing Mass Spectrometry Settings for Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Robenacoxib and this compound?

A1: For optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, the following mass transitions are recommended. These are based on analysis in negative electrospray ionization (ESI) mode, which is commonly used for Robenacoxib.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Polarity
Robenacoxibm/z 326.1m/z 222.1Negative
This compoundm/z 331.1m/z 227.1Negative

Note: The exact m/z values may vary slightly depending on instrument calibration.

Q2: How should I optimize the collision energy for Robenacoxib and this compound?

A2: Collision energy is a critical parameter that requires optimization for your specific instrument. A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of the analyte and monitoring the intensity of the product ion as the collision energy is ramped. The optimal collision energy will be the value that produces the highest and most stable signal for the product ion. One study suggests using collision energies of 20 and 40 eV for Robenacoxib analysis.[1]

Q3: Which ionization mode, positive or negative, is better for Robenacoxib analysis?

A3: Robenacoxib is a carboxylic acid, making it amenable to deprotonation. Therefore, negative electrospray ionization (ESI) is generally the preferred mode for its analysis, as it provides high sensitivity and specificity. One validated LC-MS/MS method for Robenacoxib in blood utilizes negative ESI mode.[2] However, analysis in positive ion mode has also been reported.[1]

Q4: What are some common issues encountered when using this compound as an internal standard?

A4: While stable isotope-labeled internal standards like this compound are ideal, issues such as isotopic interference or differential matrix effects can occasionally occur. It is crucial to verify the isotopic purity of the standard and to assess for any crosstalk between the analyte and internal standard channels.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of Robenacoxib and this compound.

Issue 1: Low or No Signal for Robenacoxib or this compound

Possible Causes and Solutions:

  • Incorrect Instrument Settings:

    • Solution: Verify that the mass spectrometer is set to the correct polarity (negative ESI is recommended) and that the correct MRM transitions are being monitored. Ensure the capillary voltage, gas flows, and temperatures are appropriate for your instrument and method.

  • Sample Preparation Issues:

    • Solution: Robenacoxib is extensively bound to plasma proteins (>98%).[3] Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is effectively disrupting this binding and extracting the analyte.

  • LC Method Problems:

    • Solution: Check for proper column equilibration and ensure the mobile phase composition is suitable for the retention and elution of Robenacoxib. Poor chromatography can lead to broad peaks and reduced signal intensity.

Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

  • Matrix Effects:

    • Solution: Biological matrices can cause ion suppression or enhancement. Optimize your sample cleanup procedure to remove interfering substances. Consider using a more selective extraction technique like solid-phase extraction. Diluting the sample may also help mitigate matrix effects.

  • Contamination:

    • Solution: Ensure all solvents, reagents, and labware are of high purity and free from contaminants. Run blank injections to identify the source of contamination.

Issue 3: Poor Peak Shape

Possible Causes and Solutions:

  • Chromatographic Issues:

    • Solution: Peak fronting or tailing can be caused by a mismatch between the sample solvent and the initial mobile phase, column degradation, or inappropriate mobile phase pH. Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • Carryover:

    • Solution: Robenacoxib may exhibit carryover in the LC system. Implement a robust needle wash protocol using a strong organic solvent to minimize this effect.

Experimental Protocols

Protocol 1: Collision Energy Optimization
  • Prepare a 1 µg/mL standard solution of Robenacoxib and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the respective MRM transitions for Robenacoxib and this compound.

  • Create a method that ramps the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-3 eV increments).

  • Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.

  • Plot the product ion intensity as a function of collision energy. The collision energy that yields the maximum intensity should be selected for the analytical method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Blood) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject onto LC Column supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection (MRM Mode) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Robenacoxib calibration->quantification

Caption: Experimental workflow for the quantification of Robenacoxib.

troubleshooting_workflow start Start: No or Low Signal check_ms Check MS Settings (Polarity, Transitions) start->check_ms ms_ok Settings Correct? check_ms->ms_ok check_sample_prep Review Sample Prep (Protein Binding) ms_ok->check_sample_prep Yes correct_ms Correct MS Settings ms_ok->correct_ms No sample_prep_ok Prep Method Adequate? check_sample_prep->sample_prep_ok check_lc Investigate LC Conditions (Column, Mobile Phase) sample_prep_ok->check_lc Yes optimize_prep Optimize Extraction Method sample_prep_ok->optimize_prep No optimize_lc Optimize LC Method check_lc->optimize_lc No solution Problem Solved check_lc->solution Yes correct_ms->check_ms optimize_prep->check_sample_prep optimize_lc->check_lc

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Overcoming Matrix Effects with Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Robenacoxib-d5 as an internal standard in quantitative bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Robenacoxib?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), leading to inaccurate and imprecise quantification of Robenacoxib. The presence of endogenous phospholipids, salts, and metabolites in biological samples are common causes of matrix effects in electrospray ionization (ESI) mass spectrometry.

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in overcoming matrix effects?

A2: this compound is an ideal internal standard because it is chemically identical to Robenacoxib, with the only difference being the presence of five deuterium atoms. This structural similarity ensures that this compound co-elutes with Robenacoxib during chromatography and experiences nearly identical matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: Can there still be issues with matrix effects even when using this compound?

A3: Yes, while this compound is highly effective, issues can still arise. The most common problem is a chromatographic shift between Robenacoxib and this compound, often referred to as the "deuterium isotope effect." This can cause the two compounds to not co-elute perfectly, leading them to experience slightly different matrix effects and compromising the accuracy of the results. This effect is more pronounced with a higher number of deuterium substitutions.

Q4: How can I assess the extent of matrix effects in my Robenacoxib assay?

A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Robenacoxib in a sample prepared by spiking the analyte into a pre-extracted blank matrix with the peak area of Robenacoxib in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The internal standard-normalized matrix factor should also be calculated to ensure that this compound is adequately compensating for the matrix effects on Robenacoxib.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Robenacoxib when using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Poor reproducibility of Robenacoxib/Robenacoxib-d5 ratio Inconsistent matrix effects between samples.- Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to better separate Robenacoxib from co-eluting matrix components.
Significant ion suppression observed for both Robenacoxib and this compound High concentration of co-eluting matrix components, particularly phospholipids.- Incorporate a Phospholipid Removal Step: Use a specialized SPE sorbent or a protein precipitation plate with a phospholipid removal membrane. - Adjust Chromatographic Conditions: Ensure that Robenacacoxib and its internal standard elute in a region with minimal phospholipid elution. A "divert valve" can also be used to direct the early and late eluting components to waste.
Chromatographic peak splitting or tailing for Robenacoxib and/or this compound Sub-optimal chromatographic conditions or column degradation.- Optimize Mobile Phase: Adjust the pH or organic modifier concentration. - Check Column Health: Perform a column wash or replace the column if necessary. - Sample Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Inconsistent recovery of Robenacoxib and this compound Inefficient or variable extraction procedure.- Re-validate Extraction Method: Ensure the chosen sample preparation method provides consistent and high recovery for both the analyte and the internal standard. - Ensure Proper pH: The extraction efficiency of acidic compounds like Robenacoxib is highly dependent on the pH of the sample and extraction solvents.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation to assess and mitigate matrix effects.

Table 1: Matrix Effect Assessment

AnalyteMatrix LotPeak Area (Post-Extraction Spike)Peak Area (Neat Solution)Matrix Factor
Robenacoxib185,000100,0000.85
278,000100,0000.78
392,000100,0000.92
This compound186,500102,0000.85
279,000102,0000.77
393,500102,0000.92

Table 2: Recovery of Robenacoxib and this compound with Different Extraction Methods

Extraction MethodAnalytePeak Area (Pre-Extraction Spike)Peak Area (Post-Extraction Spike)Recovery (%)
Protein Precipitation (Acetonitrile) Robenacoxib75,00085,00088.2
This compound76,50086,50088.4
Solid-Phase Extraction (SPE) Robenacoxib92,00098,00093.9
This compound93,50099,50094.0
Liquid-Liquid Extraction (LLE) Robenacoxib88,00095,00092.6
This compound89,00096,00092.7

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute Robenacoxib and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions (example):

    • Robenacoxib: Precursor ion (Q1) m/z 326.1 -> Product ion (Q3) m/z 282.1

    • This compound: Precursor ion (Q1) m/z 331.1 -> Product ion (Q3) m/z 287.1 (Note: Optimal collision energies should be determined experimentally for your specific instrument.)

Visualizations

Matrix_Effect_Mitigation cluster_0 Analytical Workflow cluster_1 Matrix Effect Intervention Sample_Collection Biological Sample (Plasma, Urine, etc.) IS_Spiking Spike with This compound (IS) Sample_Collection->IS_Spiking Introduction of IS Sample_Prep Sample Preparation (SPE, LLE, or PP) IS_Spiking->Sample_Prep Co-extraction Ion_Source ESI Source IS_Spiking->Ion_Source Compensation for Signal Variability LC_Separation LC Separation Sample_Prep->LC_Separation Co-elution Matrix_Components Endogenous Matrix Components Sample_Prep->Matrix_Components Removal of Interferences MS_Detection MS/MS Detection LC_Separation->MS_Detection Co-ionization LC_Separation->Matrix_Components Chromatographic Separation Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Signal Measurement Matrix_Components->Ion_Source Interference (Suppression/Enhancement)

Caption: Workflow for mitigating matrix effects using this compound.

Troubleshooting_Logic Start Inaccurate or Imprecise Robenacoxib Quantification Check_Ratio Is the Robenacoxib/Robenacoxib-d5 ratio consistent? Start->Check_Ratio Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_Ratio->Assess_ME No System_Suitability Check System Suitability (Peak Shape, S/N) Check_Ratio->System_Suitability Yes Significant_ME Is Matrix Effect Significant (>15%)? Assess_ME->Significant_ME Optimize_Prep Optimize Sample Preparation (e.g., switch to SPE) Significant_ME->Optimize_Prep Yes Check_Recovery Assess Analyte and IS Recovery Significant_ME->Check_Recovery No Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Optimize_Chroma->Assess_ME Inconsistent_Recovery Is Recovery Low or Inconsistent? Check_Recovery->Inconsistent_Recovery Revalidate_Extraction Re-validate Extraction Method Inconsistent_Recovery->Revalidate_Extraction Yes End Accurate Quantification Achieved Inconsistent_Recovery->End No Revalidate_Extraction->Check_Recovery System_Suitability->End

Caption: Troubleshooting workflow for Robenacoxib analysis.

potential for Robenacoxib-d5 co-elution with metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robenacoxib-d5, particularly concerning the potential for co-elution with its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of Robenacoxib in common preclinical species like dogs and cats?

A1: The metabolic profile of Robenacoxib has not been fully elucidated in all species. According to the European Public Assessment Report for Onsior® (the brand name for Robenacoxib), apart from one lactam metabolite, the identities of other metabolites in cats and dogs are not known[1][2]. It is generally understood that, like other coxibs, Robenacoxib likely undergoes Phase I metabolism, such as oxidation and hydroxylation, followed by Phase II conjugation, for instance, with glucuronic acid.

Q2: What is the potential for this compound to co-elute with these metabolites?

A2: The potential for co-elution exists and is a critical consideration during method development. Since the exact structures of major metabolites are not publicly known, it is challenging to predict their chromatographic behavior relative to this compound. Hydroxylated metabolites are generally more polar and would be expected to elute earlier than the parent drug in reversed-phase chromatography. However, other metabolites could have similar polarities to this compound, leading to a risk of co-elution.

Q3: Why is this compound used as an internal standard?

A3: this compound is a stable isotope-labeled version of Robenacoxib. It is an ideal internal standard for mass spectrometry-based assays because it has nearly identical chemical and physical properties to the unlabeled drug, meaning it behaves similarly during sample extraction and chromatographic separation. Its different mass allows the mass spectrometer to distinguish it from the native Robenacoxib, enabling accurate quantification.

Q4: Can the deuterium label on this compound be exchanged?

A4: Deuterium labels on aromatic rings are generally stable under typical analytical conditions. However, it is good practice to assess the stability of the internal standard during method validation, including an evaluation of potential back-exchange under the specific sample preparation and chromatographic conditions used.

Troubleshooting Guide: Co-elution of this compound and Metabolites

This guide provides a systematic approach to identifying and resolving potential co-elution issues between this compound and its metabolites.

Problem: Suspected Co-elution

Symptoms:

  • Poor reproducibility of analytical results.

  • Inaccurate quantification, especially at low concentrations of the analyte.

  • Interference peaks observed in the chromatogram of the internal standard.

  • Non-linear calibration curves.

  • Matrix effects (ion suppression or enhancement) that vary between samples.

Troubleshooting Workflow

Coelution_Troubleshooting Troubleshooting Workflow for this compound Co-elution cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Confirmation Start Suspected Co-elution Check_Blank Analyze Blank Matrix Spiked with this compound Only Start->Check_Blank Is there interference in the IS channel? Check_Metabolite_Samples Analyze Samples from In Vivo Study (High Dose/Long Exposure) Check_Blank->Check_Metabolite_Samples No Modify_Gradient Modify Gradient Elution Profile Check_Blank->Modify_Gradient Yes Check_Metabolite_Samples->Modify_Gradient Interference observed Change_Column Change Stationary Phase/Column Chemistry Modify_Gradient->Change_Column If unsuccessful Adjust_pH Adjust Mobile Phase pH Change_Column->Adjust_pH If still unsuccessful Revalidate Re-validate Method with Optimized Conditions Adjust_pH->Revalidate If separation is achieved Success Co-elution Resolved Revalidate->Success

Caption: A logical workflow for identifying and resolving co-elution issues.

Preventative Measures During Method Development
  • Chromatographic Selectivity:

    • Gradient Optimization: Employ a shallow gradient elution to maximize the separation of this compound from potentially closely eluting metabolites.

    • Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, PFP) to exploit different separation mechanisms.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Robenacoxib (a carboxylic acid) and its metabolites, thereby influencing their retention times.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and potential isobaric metabolites based on their accurate mass-to-charge ratios.

  • Metabolite Identification Studies: When feasible, conduct preliminary in vitro metabolism studies (e.g., using liver microsomes) to generate potential metabolites. These can be used to challenge the specificity of the analytical method.

Corrective Actions for Existing Methods
  • Method Modification:

    • Decrease Flow Rate: Reducing the flow rate can sometimes improve resolution.

    • Increase Column Length or Decrease Particle Size: This can enhance chromatographic efficiency and separation.

  • Sample Preparation:

    • Selective Extraction: Investigate different sample preparation techniques (e.g., liquid-liquid extraction at different pH values, solid-phase extraction with different sorbents) to selectively remove interfering metabolites.

Experimental Protocols

Representative LC-MS/MS Method for Robenacoxib in Plasma

This protocol is a general guideline and should be optimized and validated for specific experimental needs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A validated UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • Robenacoxib: Precursor ion > Product ion (to be determined empirically).

      • This compound: Precursor ion > Product ion (to be determined empirically).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical parameters for LC-MS/MS methods used for the analysis of Robenacoxib.

ParameterTypical Value/RangeReference
Chromatography
ColumnC18, C8[3]
Mobile PhaseAcetonitrile/Water with acid modifier (e.g., formic acid)[3]
Elution ModeGradient[3]
Mass Spectrometry
IonizationESI Negative[3]
Lower Limit of Quantification (LLOQ)1-10 ng/mL in plasma[3]
LinearityTypically over 3 orders of magnitude[3]
Inter-assay Precision (%CV)< 15%[3]
Inter-assay Accuracy (%Bias)± 15%[3]

Visualizations

Hypothesized Metabolic Pathway of Robenacoxib

Metabolic_Pathway Hypothesized Metabolic Pathway of Robenacoxib Robenacoxib Robenacoxib Phase1 Phase I Metabolism (Oxidation/Hydroxylation) Robenacoxib->Phase1 Hydroxylated_Metabolites Hydroxylated Metabolites Phase1->Hydroxylated_Metabolites Lactam_Metabolite Lactam Metabolite Phase1->Lactam_Metabolite Phase2 Phase II Metabolism (Glucuronidation) Hydroxylated_Metabolites->Phase2 Excretion Excretion (Biliary/Renal) Lactam_Metabolite->Excretion Glucuronide_Conjugates Glucuronide Conjugates Phase2->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Caption: A diagram illustrating the likely metabolic fate of Robenacoxib.

References

Robenacoxib-d5 Chromatographic Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Robenacoxib-d5. By providing detailed experimental protocols and addressing specific peak shape problems, this guide aims to assist researchers in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods for the analysis of this compound?

A1: Robenacoxib and its deuterated internal standard, this compound, are commonly analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Reversed-phase chromatography with a C18 column is the most frequently employed separation technique.[1][4][5]

Q2: I am observing peak tailing with my this compound peak. What are the potential causes?

A2: Peak tailing for this compound, a weakly acidic compound, can arise from several factors. A primary cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols. Other potential causes include column degradation, improper mobile phase pH, column overload, or extra-column dead volume.

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanols on the silica-based column, thereby reducing peak tailing. For acidic compounds like Robenacoxib, a lower pH is generally preferred.

  • Column Choice: Using a highly deactivated or end-capped column can minimize interactions with residual silanols.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to prevent peak distortion.

  • Injection Volume and Concentration: Avoid column overload by injecting a smaller volume or diluting the sample.

Q4: My this compound peak is showing fronting. What could be the issue?

A4: Peak fronting is less common than tailing but can occur due to column collapse, which can be caused by operating outside the column's recommended pH and temperature limits. It can also be a result of sample overload, where the sample concentration is too high for the column to handle.

Q5: What are the recommended sample preparation techniques for analyzing this compound in biological matrices?

A5: For biological samples like plasma or blood, sample preparation is crucial to remove interferences and protect the analytical column. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][6] Protein precipitation is another simpler method that can be employed.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common chromatographic issues encountered with this compound.

Issue 1: Peak Tailing

Symptoms: The this compound peak has an asymmetrical shape with a "tail" extending from the peak maximum.

Potential Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Acidify the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid to a pH of around 3. This protonates the silanol groups, reducing their interaction with the acidic this compound.[1][4]
Column Degradation If the column is old or has been used with aggressive mobile phases, the stationary phase may be compromised. Replace the column with a new, high-quality C18 column. Consider using a guard column to extend the life of the analytical column.
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Issue 2: Peak Fronting

Symptoms: The this compound peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions:

CauseRecommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Column Collapse This is a catastrophic failure of the column packing. It can be caused by operating at a pH or temperature outside the manufacturer's recommendations. The column will need to be replaced. Always check the column's specifications.
Incompatible Sample Solvent If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase whenever possible.
Issue 3: Split Peaks

Symptoms: The this compound peak appears as two or more closely spaced peaks.

Potential Causes & Solutions:

CauseRecommended Solution
Partially Blocked Frit A blockage in the column inlet frit can cause the sample to be distributed unevenly onto the column head. Try back-flushing the column (if the manufacturer allows) or replace the frit if possible. If not, the column may need to be replaced.
Column Void A void at the head of the column can cause peak splitting. This can result from improper packing or settling of the stationary phase over time. The column will likely need to be replaced.
Sample Solvent Effect Injecting a large volume of a strong solvent can cause peak splitting. Reduce the injection volume or use a weaker sample solvent.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Robenacoxib. Since this compound is a deuterated analog used as an internal standard, these methods are directly applicable.

HPLC-UV Method for Robenacoxib in Plasma
ParameterCondition
Column Sunfire C18 (4.6 x 150 mm, 3.5 µm)[4]
Mobile Phase 0.025% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[4][6]
Flow Rate 1.1 mL/min[4][6]
Detection UV at 275 nm[4][6]
Column Temperature 30°C[5]
Sample Preparation Liquid-liquid extraction with methylene chloride[6]
UPLC-MS/MS Method for Robenacoxib in Blood
ParameterCondition
Column ACE 5 µm C18 (50 x 2.1 mm)[3]
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrile
Flow Rate 0.4 mL/min
Mass Spectrometer Triple quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)[3]
MRM Transition m/z 326 → 222 for Robenacoxib[3]
Sample Preparation Protein precipitation[3]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_column Check Column History & Performance start->check_column is_old Is Column Old or Overused? check_column->is_old replace_column Replace Column is_old->replace_column Yes check_mobile_phase Review Mobile Phase Preparation is_old->check_mobile_phase No end_good Peak Shape Improved replace_column->end_good is_ph_correct Is pH Correct for Analyte? check_mobile_phase->is_ph_correct adjust_ph Adjust Mobile Phase pH (e.g., add TFA) is_ph_correct->adjust_ph No check_sample Examine Sample Concentration & Solvent is_ph_correct->check_sample Yes adjust_ph->end_good is_overloaded Is Sample Overloaded? check_sample->is_overloaded dilute_sample Dilute Sample / Reduce Injection Volume is_overloaded->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? is_overloaded->check_solvent No dilute_sample->end_good change_solvent Re-dissolve in Mobile Phase check_solvent->change_solvent Yes check_solvent->end_good No change_solvent->end_good

Caption: Troubleshooting workflow for peak tailing.

PeakSplitting_Troubleshooting start Split Peak Observed check_frit Inspect Column Inlet Frit start->check_frit is_blocked Is Frit Blocked? check_frit->is_blocked backflush Backflush Column (if permissible) is_blocked->backflush Yes check_column_bed Check for Column Void is_blocked->check_column_bed No end_good Peak Shape Restored backflush->end_good replace_column Replace Column replace_column->end_good is_void Is there a Void at Column Head? check_column_bed->is_void is_void->replace_column Yes check_injection Review Injection Parameters is_void->check_injection No is_large_volume Is Injection Volume Large with Strong Solvent? check_injection->is_large_volume reduce_injection Reduce Injection Volume / Use Weaker Solvent is_large_volume->reduce_injection Yes is_large_volume->end_good No reduce_injection->end_good

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Robenacoxib-d5 Stability During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Robenacoxib-d5 during sample extraction. Ensuring the stability of the internal standard is critical for the accurate quantification of robenacoxib in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction crucial?

This compound is the deuterated form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Robenacoxib in biological samples.[1][2] The stability of this compound is paramount because any degradation during the sample preparation and extraction process will lead to an inaccurate IS response, compromising the precision and accuracy of the analytical results for the target analyte, Robenacoxib.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound are similar to those affecting the parent compound, Robenacoxib. These include:

  • Acidic pH: Robenacoxib is a free acid that is practically insoluble and readily degrades in acidic aqueous solutions.[3] The major degradation product under acidic conditions is a lactam.[3]

  • Light Exposure: Solutions containing Robenacoxib have been shown to be very sensitive to light, which can lead to an increase in degradation products.[3]

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.[4]

  • Oxidation: As with many pharmaceutical compounds, Robenacoxib can be susceptible to oxidation. Formulations of Robenacoxib for injection may include antioxidants like sodium metabisulfite to prevent this.[3]

Q3: How can I prevent pH-induced degradation during sample extraction?

To prevent degradation in acidic conditions, it is crucial to maintain a neutral to alkaline pH throughout the extraction process. Robenacoxib is freely soluble at a pH above 8.[3]

  • Sample Collection and Storage: When processing biological samples like plasma, ensure they are stored appropriately (e.g., at -20°C or lower) until analysis.[5]

  • Extraction Buffers: Use buffers to maintain a stable pH. For example, a phosphate buffer at pH 7.4 has been used to ensure sufficient dissolution.[3]

  • Method Selection: In liquid-liquid extraction (LLE), the pH of the aqueous phase can be adjusted to be alkaline before adding the organic solvent.

Q4: What precautions should be taken regarding light exposure?

Given the photosensitivity of Robenacoxib, all steps of the sample handling and extraction process should be performed with protection from light.[3]

  • Use amber-colored vials or tubes for sample collection, storage, and processing.[3]

  • Minimize the exposure of samples to direct sunlight or harsh laboratory lighting.

  • If possible, work in a dimly lit area or use light-blocking covers for sample racks and autosamplers.

Q5: Are there specific recommendations for extraction techniques for this compound?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and validated methods for extracting Robenacoxib from biological matrices.[6]

  • Liquid-Liquid Extraction (LLE): This is a widely used technique. Solvents like methylene chloride have proven effective, yielding high recovery rates.[7][8]

  • Solid-Phase Extraction (SPE): SPE is particularly useful for preventing non-reproducible carry-over effects and can be advantageous for cleaner extracts, especially when dealing with complex matrices or a wide range of concentrations.[9]

Q6: What are the known degradation products of Robenacoxib?

The most well-documented degradation product of Robenacoxib, particularly under acidic conditions, is its corresponding lactam, 5-Ethyl-1-(2,3,5,6-tetrafluorophenyl)indolin-2-one.[3][10] Other impurities and degradation products can also form under various stress conditions.[10][11] The appearance of unexpected peaks in your chromatogram may indicate the presence of these degradants.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Recovery of this compound Acidic Degradation: The pH of the sample or extraction solvent is too low, causing lactam formation.Ensure the pH of all aqueous solutions is maintained at neutral or slightly alkaline levels (pH 7-8). Use buffered solutions.
Photodegradation: Samples were exposed to light for an extended period.Use amber vials and minimize light exposure at all stages of the experiment.[3]
Incomplete Extraction: The chosen organic solvent is not efficiently extracting the analyte. The partition coefficient (logP) may be suboptimal under the current conditions.Optimize the LLE solvent. Methylene chloride is a documented effective solvent.[7][8] Consider adjusting the ionic strength of the aqueous phase by adding salt (e.g., NaCl).[5]
Adsorption to Surfaces: The analyte may be adsorbing to glass or plasticware.Silanize glassware or use low-adsorption polypropylene tubes.
High Variability in Results Inconsistent Sample Handling: Variations in time, temperature, or light exposure between samples.Standardize the entire workflow. Process all samples, calibrators, and QCs under identical conditions.
Enzymatic Degradation: Endogenous enzymes in the biological matrix (e.g., plasma) may be active.Keep samples on ice during processing and add an enzyme inhibitor if necessary. Perform extractions promptly after thawing.
Appearance of Extra Peaks in Chromatogram Degradation Products: this compound has degraded into other compounds (e.g., lactam).Review all stability precautions (pH, light, temperature). Run a stressed sample (e.g., acidified) to confirm the retention time of the degradation product.
Matrix Interference: Co-eluting substances from the biological sample.Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. Employ a more selective extraction technique like SPE.[9]

Quantitative Data Summary

Table 1: pH and Solvent Effects on Robenacoxib Stability

ConditionObservationRecommendationSource
Acidic pH Readily degrades to form a lactam. Practically insoluble.Avoid acidic conditions. Maintain pH > 7.0.[3][11]
Alkaline pH Freely soluble at pH > 8.Use alkaline conditions to enhance solubility and stability.[3]
Aqueous Solution Poor solubility in pure water.Use buffers (e.g., phosphate buffer pH 7.4) or organic co-solvents.[3]
Organic Solvents Generally freely soluble.Methylene chloride and chloroform are effective for LLE.[7][8]

Table 2: Summary of Validated Extraction Method Performance

MethodMatrixExtraction Solvent/CartridgeAverage RecoveryKey AdvantageSource
Liquid-Liquid Extraction (LLE)PlasmaMethylene Chloride97%Simple, rapid, and high recovery.[7][8]
Liquid-Liquid Extraction (LLE)PlasmaMethylene Chloride95%Effective for pharmacokinetic studies.[12]
Solid-Phase Extraction (SPE)Blood/Plasma(Not specified)>98% (protein binding)Prevents carry-over, provides cleaner extracts.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from validated methods for Robenacoxib extraction.[7][8][12]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • In a light-protected polypropylene tube, pipette 100 µL of plasma.

  • Internal Standard Addition:

    • Add 25 µL of the this compound working solution (internal standard).

  • Extraction:

    • Add 4 mL of methylene chloride to the tube.

    • Cap the tube and vortex vigorously for 60 seconds.

  • Phase Separation:

    • Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the lower organic layer to a clean, amber glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol; specific cartridge types and conditioning/elution solvents should be optimized for your specific application.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., 200 µL) by diluting with 200 µL of a buffer (e.g., phosphate buffer, pH 7.4) and adding the this compound internal standard.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for preventing this compound degradation.

G cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Analysis SampleCollection Sample Collection (Amber Tubes) SampleStorage Store at <= -20°C (Protect from Light) SampleCollection->SampleStorage Thawing Thaw on Ice SampleStorage->Thawing AddIS Add this compound IS Thawing->AddIS AddBuffer Adjust pH (if needed) (pH 7-8) AddIS->AddBuffer Extraction Perform LLE or SPE (e.g., Methylene Chloride) AddBuffer->Extraction Evaporation Evaporate Solvent (< 40°C, Nitrogen) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis (Amber Vials) Reconstitution->Analysis

Caption: Workflow for sample handling and extraction to minimize this compound degradation.

G Start Low or Inconsistent Recovery Observed CheckpH Was sample/buffer pH maintained at 7-8? Start->CheckpH CheckLight Were samples protected from light at all times? CheckpH->CheckLight Yes SolutionpH Adjust pH of all aqueous solutions. CheckpH->SolutionpH No CheckSolvent Is the extraction solvent and technique optimized? CheckLight->CheckSolvent Yes SolutionLight Use amber vials and minimize light exposure. CheckLight->SolutionLight No SolutionSolvent Re-evaluate LLE solvent or switch to SPE. CheckSolvent->SolutionSolvent No End Re-analyze Samples CheckSolvent->End Yes SolutionpH->End SolutionLight->End SolutionSolvent->End G Robenacoxib This compound (Stable Form) Lactam Lactam Degradant (Inactive) Robenacoxib->Lactam Acidic Conditions (Low pH) Light Exposure High Temperature

References

dealing with ion suppression in Robenacoxib quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Robenacoxib quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of Robenacoxib, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Robenacoxib quantification?

A1: Ion suppression is a matrix effect phenomenon that occurs in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Robenacoxib. This interference reduces the ionization efficiency of Robenacoxib in the mass spectrometer's ion source, leading to a decreased signal intensity. Consequently, ion suppression can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.

Q2: What are the common sources of ion suppression in bioanalytical samples?

A2: Common sources of ion suppression in biological matrices such as plasma, blood, or urine include:

  • Phospholipids: Abundant in cell membranes, these are major contributors to ion suppression, particularly in protein precipitation extracts.

  • Salts and Buffers: High concentrations of salts from buffers or sample collection tubes can significantly suppress the analyte signal.

  • Proteins: Although largely removed during sample preparation, residual proteins can still cause ion suppression.

  • Metabolites: Endogenous metabolites that co-elute with Robenacoxib can compete for ionization.

  • Dosing vehicles and anticoagulants: Components from drug formulations or blood collection tubes can also interfere with ionization.

Q3: How can I detect ion suppression in my Robenacoxib assay?

A3: Ion suppression can be identified using a post-column infusion experiment. In this method, a constant flow of a Robenacoxib standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. A dip in the constant baseline signal of Robenacoxib indicates the retention time at which matrix components are eluting and causing ion suppression.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for accurate Robenacoxib quantification?

A4: Yes, the use of a stable isotope-labeled internal standard, such as Robenacoxib-d5, is highly recommended and considered the gold standard for compensating for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to Robenacoxib, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Robenacoxib quantification that may be related to ion suppression.

Problem 1: Low signal intensity or poor sensitivity for Robenacoxib in matrix samples compared to neat standards.

  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Transitioning from a simple protein precipitation (PPT) to a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) can significantly reduce matrix effects.

    • Chromatographic Separation: Modify the LC method to achieve better separation between Robenacoxib and the interfering matrix components. This can be done by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate this compound as the internal standard to compensate for the signal suppression.

Problem 2: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the biological matrix from different lots or individuals.

  • Solutions:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards, QCs, and unknowns.

    • Matrix-Matched Calibrants and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.

    • Employ a SIL-IS: The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in ion suppression.

Problem 3: Gradual decrease in Robenacoxib signal intensity over a long analytical run.

  • Possible Cause: Accumulation of matrix components on the analytical column or in the mass spectrometer's ion source, leading to increasing ion suppression over time.

  • Solutions:

    • Implement a Column Wash Step: Introduce a robust column wash step at the end of each injection or periodically within the analytical batch to remove strongly retained matrix components.

    • Optimize Sample Cleanup: A cleaner sample extract will reduce the amount of non-volatile matrix components that can contaminate the system.

    • Regular Instrument Maintenance: Perform regular cleaning of the mass spectrometer's ion source to remove accumulated contaminants.

Quantitative Data Summary

Sample Preparation MethodTypical Recovery (%)Expected Matrix Effect (%)Relative Ion Suppression
Protein Precipitation (PPT)> 90%50 - 80%High
Liquid-Liquid Extraction (LLE)80 - 95%80 - 95%Moderate to Low
Solid-Phase Extraction (SPE)> 90%90 - 105%Low to Negligible

Note: The values in this table are illustrative and can vary depending on the specific protocol, biological matrix, and LC-MS/MS system used. It is essential to experimentally determine the matrix effect during method development and validation for your specific assay.

Experimental Protocols

Below are detailed methodologies for three common sample preparation techniques for the quantification of Robenacoxib in plasma.

Method 1: Protein Precipitation (PPT)

This is a simple and fast method but is generally associated with the highest level of ion suppression due to minimal matrix removal.

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), ice-cold

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound IS solution and vortex briefly.

  • Add 300 µL of ice-cold ACN to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Plasma sample

  • This compound IS solution

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Acidifying agent (e.g., 1% formic acid in water)

Procedure:

  • To 100 µL of plasma sample in a glass tube, add 10 µL of the this compound IS solution and vortex briefly.

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 500 µL of MTBE.

  • Cap the tube and vortex or shake vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby removing a significant portion of matrix interferences.

Materials:

  • Plasma sample

  • This compound IS solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile with 1% formic acid)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: To 100 µL of plasma, add 10 µL of the this compound IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove polar interferences.

  • Elution: Elute Robenacoxib and the IS with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Visualizations

Experimental Workflow for Sample Preparation

The following diagram illustrates the general workflow for preparing biological samples for Robenacoxib analysis using the three different techniques.

G cluster_0 Sample Preparation Workflows cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) plasma Plasma Sample + This compound (IS) ppt_add Add Acetonitrile plasma->ppt_add lle_add Add Acid & Organic Solvent plasma->lle_add spe_condition Condition & Equilibrate plasma->spe_condition ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant dry_reconstitute Evaporate to Dryness & Reconstitute ppt_supernatant->dry_reconstitute lle_vortex Vortex/Shake lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->dry_reconstitute spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis

Sample preparation workflows for Robenacoxib analysis.

Troubleshooting Logic for Ion Suppression

This diagram outlines a logical approach to troubleshooting issues related to ion suppression during Robenacoxib quantification.

G cluster_0 Ion Suppression Troubleshooting start Low Signal or High Variability in Matrix Samples check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (e.g., this compound) check_is->implement_is No assess_cleanup Assess Sample Cleanup Method check_is->assess_cleanup Yes end Problem Resolved implement_is->end is_ppt Currently using PPT? assess_cleanup->is_ppt upgrade_lle_spe Upgrade to LLE or SPE is_ppt->upgrade_lle_spe Yes optimize_chroma Optimize Chromatographic Separation is_ppt->optimize_chroma No (using LLE/SPE) upgrade_lle_spe->end review_protocol Review and Standardize Protocol optimize_chroma->review_protocol review_protocol->end

A logical workflow for troubleshooting ion suppression.

Technical Support Center: Ensuring Long-Term Stability of Robenacoxib-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of Robenacoxib-d5 stock solutions. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: What is the expected shelf-life of a this compound stock solution?

The stability of your stock solution is highly dependent on the storage temperature and protection from light.[1] Adhering to the recommended storage conditions will help ensure the solution remains viable for its intended use.

Q3: What are the known degradation pathways for Robenacoxib?

Robenacoxib is known to be susceptible to degradation, particularly in acidic environments.[2][3] The primary degradation pathway involves the formation of a lactam.[3][4] It is also sensitive to light, which can lead to an increase in degradation products.[3] Studies have shown that Robenacoxib is the most rapidly degrading among several coxib drugs, and its degradation products may exhibit hepatotoxicity.[2]

Q4: What solvent should I use to prepare my this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.[1]

Troubleshooting Guide

Q1: I've noticed a color change in my this compound stock solution. What should I do?

A color change, such as the appearance of a pinkish hue, can be an indicator of degradation.[3] It is recommended to discard the solution and prepare a fresh stock. To prevent this, ensure the solution is protected from light and stored at the appropriate temperature.

Q2: I see precipitates in my stock solution after thawing. Is it still usable?

The formation of precipitates upon thawing could indicate solubility issues or degradation. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.

Q3: How can I check if my this compound stock solution has degraded?

The most reliable way to assess the integrity of your stock solution is to perform an analytical check, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A significant decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products would confirm instability.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions [1]

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 monthsProtect from light; store in aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 monthProtect from light; store in aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions by HPLC-UV

This protocol outlines a stability-indicating HPLC-UV method to assess the purity of this compound stock solutions and detect potential degradation products.

1. Principle

This method utilizes reverse-phase HPLC to separate this compound from its potential degradation products based on their polarity. The concentration of this compound and the presence of degradation products are quantified by UV detection.

2. Materials

  • This compound stock solution (in DMSO)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

3. Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.025% TFA in water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Prepare a series of known concentrations of this compound reference standard in the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v)[5]

    • Flow Rate: 1.1 mL/min[5]

    • Detection Wavelength: 275 nm[5]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared standards and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of this compound in the test sample using the calibration curve.

    • Examine the chromatogram for any new peaks that may indicate the presence of degradation products. The relative percentage of these degradation products can be estimated by comparing their peak areas to the total peak area.

Visualizations

G cluster_workflow Workflow for Preparation and Storage of this compound Stock Solutions A Weigh this compound B Dissolve in anhydrous DMSO A->B C Vortex to ensure complete dissolution B->C D Aliquot into single-use vials C->D E Store at -80°C (long-term) or -20°C (short-term) D->E F Protect from light D->F

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_degradation Potential Degradation Pathway of Robenacoxib Robenacoxib This compound C₁₆H₈D₅F₄NO₂ Lactam Robenacoxib Lactam C₁₆H₆D₅F₄NO Robenacoxib->Lactam Acidic conditions, Light, Heat Other Other Degradation Products Robenacoxib->Other Oxidation, Photolysis

Caption: Potential degradation pathway of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree for Suspected Degradation tnode tnode rnode rnode ynode ynode start Suspect degradation? q1 Visible particulates or color change? start->q1 q2 Stored correctly? (-20°C/-80°C, protected from light) q1->q2 No a1 Prepare fresh stock solution q1->a1 Yes q3 Perform HPLC analysis q2->q3 Yes a4 Ensure proper storage for future use. q2->a4 No a2 Solution may be stable. Proceed with caution. q3->a2 No degradation detected a3 If degradation is confirmed, discard and prepare fresh stock. q3->a3 Degradation detected

Caption: Troubleshooting decision tree for suspected stock solution degradation.

References

Validation & Comparative

A Comparative Guide to Robenacoxib-d5 and Other NSAID Internal Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comparative overview of Robenacoxib-d5, a deuterated internal standard, alongside other commonly used deuterated internal standards for NSAIDs, such as Celecoxib-d4 and Diclofenac-d4. The comparison is based on their performance in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Stable isotope-labeled (SIL) internal standards, particularly deuterated variants, are considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar extraction recovery and ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.

Performance Comparison of Deuterated NSAID Internal Standards

ParameterThis compoundCelecoxib-d4Diclofenac-d4
Linearity Range 2 - 2000 ng/mL7 - 1800 ng/mL0.5 - 500 ng/mL
Intra-day Precision (%CV) 6.9 - 9.4%< 4%≤ 15%
Inter-day Precision (%CV) 13.0% (at LLOQ)< 4%≤ 15%
Accuracy 96.5 - 104.2%within ±6%within ±15%
Extraction Recovery Not explicitly reported for d5, but method recovery for analyte was sufficient.Not explicitly reported for d4, but method recovery for analyte was sufficient.72.0 - 102.2%
Matrix Effect Not explicitly reported for d5, but the use of SIL IS is intended to minimize it.Not explicitly reported for d4, but the use of SIL IS is intended to minimize it.2.2 - 28.0%

Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions varied.

Experimental Protocols

The following are representative experimental protocols for the analysis of Robenacoxib, Celecoxib, and Diclofenac using their respective deuterated internal standards.

Robenacoxib and this compound Analysis in Canine Blood
  • Sample Preparation: Protein precipitation.

  • Detailed Steps:

    • To 50 µL of whole blood, add the internal standard (this compound).

    • Precipitate proteins using an appropriate organic solvent.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS System:

    • Column: ACE 5 µm C18 (50 × 2.1 mm).

    • Mobile Phase: Not specified in detail.

    • Detection: Tandem mass spectrometry.

    • Quantification Range: 2.00 ng/mL (LLOQ) to 2000 ng/mL.

Celecoxib and Celecoxib-d4 Analysis in Human Plasma
  • Sample Preparation: Protein precipitation.

  • Detailed Steps:

    • To 0.1 mL of plasma, add the internal standard (Celecoxib-d4).

    • Precipitate proteins with methanol.

    • Centrifuge and inject the supernatant.

  • LC-MS/MS System:

    • Column: C₁₈ column (55 mm × 2 mm, 3 μm).

    • Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v).

    • Detection: Tandem mass spectrometry with negative electrospray ionization.

    • MRM Transitions: Celecoxib (m/z 380→316), Celecoxib-d4 (m/z 384→320).

    • Linearity: 7.0 ng/ml to 1800 ng/ml.

Diclofenac and Diclofenac-d4 Analysis in Post-Mortem Specimens
  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Detailed Steps:

    • To 200 μL of sample, add 20 μL of methanolic internal standard solution (Diclofenac-d4).

    • Add 200 μL of 0.5 M ammonium carbonate buffer (pH 9).

    • Extract with 2 mL of ethyl acetate.

    • Centrifuge and transfer the organic phase.

    • Evaporate to dryness and reconstitute in 50 μL of methanol.

  • LC-MS/MS System:

    • Column: C18 column.

    • Mobile Phase: Gradient elution.

    • Detection: Tandem mass spectrometry with positive multiple reaction monitoring.

    • MRM Transitions: Diclofenac (m/z 297.3→214.3, 297.3→216.3, 297.3→252.1), Diclofenac-d4 (m/z 301.5→220.2, 301.5→218.3).

    • Linearity: 0.5 ng/mL to 500 ng/mL.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bioanalysis using a deuterated internal standard and the general signaling pathway of NSAIDs.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Ratio Calculate Analyte/IS Peak Area Ratio Detection->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Bioanalytical Workflow with an Internal Standard.

A Comparative Guide to the Bioanalytical Methods for Robenacoxib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Robenacoxib in biological matrices. While direct inter-laboratory cross-validation studies are not publicly available, this document synthesizes data from individual laboratory validations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is intended to assist researchers in selecting and implementing appropriate analytical methodologies for their specific study needs.

Mechanism of Action of Robenacoxib

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The inflammatory response is mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[3][4] By selectively inhibiting COX-2, Robenacoxib effectively reduces pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibits

Figure 1: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.

Quantitative Comparison of Analytical Methods

The following tables summarize the performance characteristics of different validated analytical methods for Robenacoxib quantification in plasma.

Table 1: HPLC-UV Method Performance

ParameterPerformanceReference
Linearity Range 0.1 to 50 µg/mL[5]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[5]
Assay Variability (Precision) 2.2% to 9.2%[5]
Accuracy 100%[5]

Table 2: LC-MS/MS Method Performance

ParameterPerformanceReference
Linearity Range 3 to 100 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 3 ng/mL[6][7]
Assay Variability (Precision) Not explicitly stated
Accuracy Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and comparison.

General Bioanalytical Method Validation Workflow

The validation of bioanalytical methods is a critical step to ensure the reliability of pharmacokinetic and other drug development data. A generalized workflow for this process is illustrated below.

cluster_validation_params Validation Parameters Method_Development Method Development Pre_Validation Pre-Validation/ Qualification Method_Development->Pre_Validation Full_Validation Full Validation Pre_Validation->Full_Validation Sample_Analysis Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity Linearity Linearity & Range Accuracy_Precision Accuracy & Precision LLOQ LLOQ Recovery Recovery Stability Stability

Figure 2: Generalized workflow for bioanalytical method validation.

Protocol 1: HPLC-UV Method for Robenacoxib in Plasma

This method is suitable for quantifying higher concentrations of Robenacoxib.

  • Sample Preparation:

    • A 0.1 mL plasma sample is used.[5]

    • Details on the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) are not explicitly provided in the available abstract but would be a necessary step.[5]

  • Chromatographic Conditions:

    • Column: Sunfire C18 (4.6 × 150 mm).[5]

    • Mobile Phase: Isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[5]

    • Flow Rate: 1.1 mL/min.[5]

    • Detection: UV absorbance measured at 275 nm.[5]

Protocol 2: LC-MS/MS Method for Robenacoxib in Plasma

This method offers higher sensitivity for quantifying lower concentrations of Robenacoxib.

  • Sample Preparation:

    • An initial solid-phase extraction (SPE) procedure is performed to prevent non-reproducible carry-over effects.[6][7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Specific details on the LC column, mobile phase, flow rate, and MS/MS parameters (e.g., ion transitions, collision energies) are not provided in the available abstracts but are essential for method replication. These would typically be optimized during method development.

Discussion and Alternatives

The choice between an HPLC-UV and an LC-MS/MS method for Robenacoxib quantification depends on the required sensitivity and the concentration range of interest.

  • HPLC-UV is a robust and widely available technique suitable for studies where Robenacoxib concentrations are expected to be in the µg/mL range.[5] Its lower cost and simpler instrumentation make it an attractive option for routine analysis.

  • LC-MS/MS provides significantly higher sensitivity, with an LLOQ in the ng/mL range, making it the method of choice for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[6][7] The high selectivity of MS/MS detection also reduces the likelihood of interference from endogenous matrix components.

For both methods, a thorough validation process is crucial to ensure the reliability of the generated data. Key validation parameters that should be assessed include selectivity, linearity, accuracy, precision, limit of quantification, recovery, and stability of the analyte in the biological matrix.[8][9][10]

Researchers planning to establish a Robenacoxib assay should consider the specific requirements of their study and the available instrumentation when selecting and validating an appropriate analytical method. The protocols and performance data presented in this guide provide a valuable starting point for this process.

References

Performance of Robenacoxib-d5 in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Robenacoxib in various biological fluids. The performance of deuterated Robenacoxib (Robenacoxib-d5) as an internal standard is a key aspect of the most sensitive and accurate methods. This document outlines experimental data, detailed protocols, and visual workflows to support bioanalytical studies.

Data Summary

The following tables summarize the performance of various analytical methods for Robenacoxib quantification in plasma, where this compound is often used as an internal standard to ensure accuracy and precision.

Table 1: Performance of HPLC-UV Method for Robenacoxib in Plasma

ParameterValueReference
Linearity Range0.1 to 50 µg/mL[1][2]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1][2][3]
Lower Limit of Detection (LLOD)0.05 µg/mL[3]
Average Recovery95% - 97%[1][2][3]
Intra-assay Variability2.2% to 9.2%[1][2][3]
Inter-assay Variability2.2% to 10.9%[3]
Sample Volume0.1 - 0.2 mL[1][2]

Table 2: Performance of LC-MS/MS Method for Robenacoxib in Blood

ParameterValueReference
Linearity Range3 to 100 ng/mL[1][4]
Lower Limit of Quantification (LLOQ)2 ng/mL (dogs), 3 ng/mL (cats)[1][5]
Sample Volume50 µL[6]
Inter-run %RSD (QC samples)5.8% to 8.3%[7]
Ionization ModeNegative Electrospray (TurboIonSpray®)[6]
MRM Transitionm/z 326 → 222[6]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying Robenacoxib in plasma at higher concentrations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 50 mg of NaCl to increase the ionic strength of the aqueous phase.[1][8]

  • Add an appropriate volume of methylene chloride for extraction.[1][2]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in 200 µL of the mobile phase.[3]

2. Chromatographic Conditions

  • Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm) with a guard column.[2][3]

  • Mobile Phase: Isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[2][3]

  • Flow Rate: 1.1 mL/min.[1][2][3]

  • Detection: UV absorbance at 275 nm.[1][2][3][8]

  • Injection Volume: 100 µL.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and accuracy, especially at lower concentrations, an LC-MS/MS method is employed. This compound is the ideal internal standard for this application.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a blood sample, add a protein precipitating agent (e.g., acetonitrile) containing this compound at a known concentration.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: ACE 5 µm C18 (50 x 2.1 mm).[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

  • Ionization Source: Negative electrospray ionization (ESI).[6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transition for Robenacoxib: m/z 326 → 222.[6]

  • The MRM transition for this compound would be monitored concurrently.

Visualizations

Robenacoxib's Mechanism of Action

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][9][10][11] This targeted action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11] Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protective functions in the gastrointestinal tract and kidneys.[10][11]

Robenacoxib_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Protective_PGs Protective Prostaglandins (GI Mucosa, Platelet Aggregation) COX1->Protective_PGs Constitutive Inflammatory_PGs Inflammatory Prostaglandins (Pain, Inflammation) COX2->Inflammatory_PGs Inducible Robenacoxib Robenacoxib Robenacoxib->COX2 Selective Inhibition Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Addition of this compound (Internal Standard) Sample_Collection->Internal_Standard Extraction Protein Precipitation or Liquid-Liquid Extraction Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Calculation Quantification->Results

References

A Comparative Guide to the Quantification of Robenacoxib: Evaluating Accuracy and Precision with Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID). The focus is on the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Robenacoxib-d5, versus a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their pharmacokinetic, toxicokinetic, and bioequivalence studies.

Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]

The following tables summarize the performance characteristics of the two methods based on available validation data.

Table 1: Performance of LC-MS/MS with this compound Internal Standard

ParameterPerformance
Accuracy 96.5% - 104.2%
Precision (Inter-day) 6.9% - 9.4% (%CV)
Precision at LLOQ (Inter-day) 13.0% (%CV)
Lower Limit of Quantification (LLOQ) 2.00 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL
Internal Standard Deuterated Robenacoxib (this compound)

Data sourced from a validated analytical method for Robenacoxib in canine blood.[2]

Table 2: Performance of HPLC-UV Method

ParameterPerformance
Accuracy (Recovery) ~95% - 100%
Precision (Intra-assay) 4.9% - 9.2% (%CV)
Precision (Inter-assay) 2.2% - 10.9% (%CV)
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (100 ng/mL)
Linear Range 0.1 - 100 µg/mL
Internal Standard Deracoxib (structural analog) or external standard

Data compiled from validated HPLC-UV methods for Robenacoxib in plasma.[3][4][5]

Key Observations

  • Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a Lower Limit of Quantification (LLOQ) of 2.00 ng/mL compared to 100 ng/mL for the HPLC-UV method. This makes the LC-MS/MS method more suitable for studies where low concentrations of Robenacoxib are expected.

  • Accuracy and Precision: Both methods exhibit good accuracy and precision within generally accepted bioanalytical method validation guidelines. However, the use of a deuterated internal standard in the LC-MS/MS method is theoretically superior in correcting for analytical variability, which can lead to more robust and reliable data, especially with complex biological matrices.

  • Specificity: LC-MS/MS offers higher specificity due to the monitoring of specific mass transitions for both the analyte and the internal standard, minimizing the risk of interference from other compounds in the matrix.[2] HPLC-UV, while selective, may be more susceptible to interferences from compounds that co-elute and absorb at the same wavelength.

Experimental Protocols

LC-MS/MS Method with this compound

This protocol is based on a validated method for the quantification of Robenacoxib in whole blood.[2]

  • Sample Preparation:

    • A 50 μL aliquot of whole blood is subjected to protein precipitation.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) is performed using a C18 column (e.g., ACE 5 μm C18, 50 x 2.1 mm).[2]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer is used for detection.

    • Ionization is achieved using negative electrospray ionization (TurboIonSpray®).[2]

    • Multiple reaction monitoring (MRM) is employed, monitoring the transition of m/z 326 → 222 for Robenacoxib.[2]

  • Quantification:

    • Quantification is based on the peak area ratio of Robenacoxib to the deuterated internal standard (this compound).

    • A linear regression with 1/x² concentration weighting is used to construct the calibration curve.[2]

HPLC-UV Method

This protocol is a generalized representation based on published methods.[4][5]

  • Sample Preparation:

    • To a 100 µL plasma sample, an internal standard (e.g., 25 µL of 1.0 µg/mL Deracoxib) is added.[4][5]

    • Liquid-liquid extraction is performed using 4 mL of methylene chloride.[4][5]

    • The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in 200 µL of the mobile phase.[4][5]

  • Chromatography:

    • HPLC is performed using a C18 column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm).[4][5]

    • The mobile phase is typically a mixture of 0.025% trifluoroacetic acid and acetonitrile (50:50, v/v).[4][5]

    • The flow rate is set to 1.1 mL/min.[4][5]

  • Detection:

    • UV absorbance is measured at 275 nm.[4][5]

  • Quantification:

    • Quantification is based on a standard curve prepared from fortified plasma samples, using either the internal standard method or an external standard method.

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Robenacoxib in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Blood, Plasma) IS_Addition Addition of Internal Standard (this compound or Analog) Sample->IS_Addition Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography LC Separation (e.g., HPLC) Evaporation->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow for Robenacoxib quantification.

Conclusion

The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for Robenacoxib quantification depends on the specific requirements of the study.

  • For studies demanding high sensitivity and the utmost accuracy and robustness, the LC-MS/MS method with this compound is the superior choice . The use of a stable isotope-labeled internal standard provides the most effective means of correcting for analytical variability, ensuring the highest quality data.

  • For studies where the expected concentrations are within the linear range of the assay and high sensitivity is not a critical factor, the HPLC-UV method can be a reliable and cost-effective alternative . However, careful validation is crucial to ensure the method's selectivity and to minimize the impact of potential interferences.

Ultimately, researchers must weigh the trade-offs between sensitivity, specificity, cost, and available instrumentation when selecting the most appropriate method for their Robenacoxib quantification needs.

References

A Comparative Analysis of HPLC and LC-MS/MS for the Quantification of Robenacoxib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID).

This objective comparison, supported by experimental data from published studies, aims to assist in the selection of the most appropriate analytical method based on specific research needs, such as required sensitivity, sample matrix complexity, and throughput.

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC-UV and LC-MS/MS for Robenacoxib analysis often hinges on the required sensitivity and the nature of the biological matrix being analyzed. While HPLC-UV is a robust and cost-effective technique suitable for higher concentration samples, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low-level detection.[1][2]

Performance ParameterHPLC-UVLC-MS/MSReference(s)
Linearity Range 0.1 to 100 µg/mL2.00 to 2000 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL (100 ng/mL)2.00 ng/mL[3][4][5]
Recovery ~95% - 97%Not explicitly stated, but protein precipitation is a common extraction method.[1][3][5]
Precision (Variability) Intra- and inter-assay variability ranged from 2.2% to 10.9%.Not explicitly stated, but method validation would require acceptable precision.[3]
Accuracy 100%Not explicitly stated, but method validation would require acceptable accuracy.[5]
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, due to the specificity of mass detection.
Primary Application Analysis of plasma samples with higher concentrations of Robenacoxib.Analysis of blood and plasma samples, especially for low concentration levels.[2][4][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Robenacoxib, compiled from various studies.

Robenacoxib Analysis by HPLC-UV

This method is suitable for the quantification of Robenacoxib in plasma samples.

Sample Preparation: A liquid-liquid extraction is commonly employed. To 100 µL of plasma, an internal standard is added, followed by 4 mL of methylene chloride. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness under nitrogen. The residue is reconstituted in the mobile phase for injection into the HPLC system.[3]

Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: Sunfire C18 (4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase: An isocratic mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][5]

  • Flow Rate: 1.1 mL/min.[1][5]

  • Detection: UV absorbance measured at 275 nm.[1][5]

Robenacoxib Analysis by LC-MS/MS

This highly sensitive method is ideal for detecting low concentrations of Robenacoxib in biological matrices like whole blood.

Sample Preparation: Protein precipitation is a common and straightforward sample preparation technique for LC-MS/MS analysis. A 50 µL aliquot of a whole blood sample is treated with a protein precipitating agent (e.g., acetonitrile).[4]

Chromatographic and Mass Spectrometric Conditions:

  • System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: ACE 5 µm C18 column (50 x 2.1 mm).[4]

  • Mass Spectrometer: Operated in the negative electrospray ionization (ESI-) mode.[4]

  • Monitored Transition: Multiple reaction monitoring (MRM) of the transition m/z 326 → 222 for Robenacoxib.[4]

  • Internal Standard: A deuterated form of Robenacoxib is typically used as an internal standard to ensure accuracy.[4]

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis of Robenacoxib.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Methylene Chloride) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column Chromatographic Separation (C18 Column) Inject->Column Detect UV Detection (275 nm) Column->Detect Data Data Acquisition & Analysis Detect->Data

HPLC-UV analytical workflow for Robenacoxib.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Blood Sample PPT Protein Precipitation Blood->PPT Inject Inject into LC PPT->Inject Column Chromatographic Separation (C18 Column) Inject->Column MS Tandem Mass Spectrometry (MRM: 326 -> 222) Column->MS Data Data Acquisition & Analysis MS->Data

LC-MS/MS analytical workflow for Robenacoxib.

References

inter-species pharmacokinetic comparison using Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Robenacoxib across various animal species. The data presented is compiled from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in understanding the species-specific disposition of this selective cyclooxygenase-2 (COX-2) inhibitor.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Robenacoxib in dogs, cats, sheep, and geese following intravenous (IV), subcutaneous (SC), and oral (PO) administration. These parameters are crucial for inter-species dose extrapolation and for predicting the efficacy and safety of the drug.

Table 1: Pharmacokinetic Parameters of Robenacoxib Following Intravenous (IV) Administration

SpeciesDose (mg/kg)T½ (h)Vss (L/kg)Cl (L/kg/h)Reference
Dog20.630.240.81[1][2]
Cat21.490.190.44[1][3]
Sheep22.640.0770.056[3][4]
Geese20.35-0.68[5]

Table 2: Pharmacokinetic Parameters of Robenacoxib Following Subcutaneous (SC) Administration

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Dog21.2 - 4.61 - 1.588[1][2]
Cat---69[3]
Sheep47.04-45.98[4]

Table 3: Pharmacokinetic Parameters of Robenacoxib Following Oral (PO) Administration

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Reference
Dog (fasted)1-4< 1h< 184[1][2]
Dog (fed)1-4--62[2]
Cat (fasted)1-2.4--49[3]
Sheep43.01-16.58[4]
Geese4-0.5-[5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. While specific details may vary between studies, the general experimental workflow is outlined below.

General Experimental Protocol:

A typical pharmacokinetic study of Robenacoxib involves the administration of a single dose of the drug to a group of healthy animals. Blood samples are then collected at predetermined time points. The concentration of Robenacoxib in the plasma or blood is quantified using validated analytical methods, such as high-pressure liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters through non-compartmental analysis.

  • Animal Models: Studies have been conducted in various species, including beagle dogs, domestic short-hair cats, female sheep, and geese.[3][5][6]

  • Drug Administration: Robenacoxib is administered via intravenous, subcutaneous, or oral routes.[2][3][5] Doses are calculated based on the animal's body weight.

  • Sample Collection: Venous blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases of the drug.

  • Analytical Methods: Plasma or blood concentrations of Robenacoxib are determined using validated and sensitive analytical techniques to ensure accuracy and precision.[2]

  • Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine parameters such as elimination half-life (T½), volume of distribution at steady state (Vss), clearance (Cl), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Visualizations

Mechanism of Action: COX-2 Inhibition

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme.[3] The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and how selective COX-2 inhibitors like Robenacoxib exert their anti-inflammatory and analgesic effects.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions: GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Robenacoxib Robenacoxib Robenacoxib->COX2 Inhibits

Caption: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram outlines the key steps involved in a typical in-vivo pharmacokinetic study.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Selection (Species, Health Status) Dose_Administration Drug Administration (Route, Dose) Animal_Selection->Dose_Administration Blood_Sampling Blood Sample Collection (Time Points) Dose_Administration->Blood_Sampling Sample_Processing Sample Processing (Plasma/Serum Separation) Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) LC_MS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (T½, AUC, Cl, etc.) PK_Modeling->Parameter_Calculation

Caption: A generalized workflow for conducting an in-vivo pharmacokinetic study.

References

comparison of different extraction methods for Robenacoxib analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common extraction methods for the analysis of Robenacoxib from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate extraction method is critical for accurate and reliable quantification of drug candidates in various stages of pharmaceutical research and development. This document presents a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the Robenacoxib mechanism of action.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts recovery, sample cleanliness, and overall analytical performance. Below is a summary of quantitative data for the three methods.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Average Recovery 87-93%[1]~97%[1][2]>80%
Selectivity High (sorbent chemistry can be tailored)Moderate to High (dependent on solvent choice and pH)Low (co-precipitation of endogenous compounds is common)
Sample Cleanliness High (effective removal of interferences)Moderate (risk of extracting other matrix components)Low (high levels of endogenous material remain in the supernatant)
Potential for Automation High (amenable to 96-well plate formats)Moderate (can be automated but may be more complex)High (simple procedure easily automated)
Solvent Consumption ModerateHighLow
Matrix Effects Generally low due to high sample cleanliness.[3]Can be significant depending on the complexity of the matrix and the chosen solvent.Often significant due to the high concentration of co-eluting endogenous components.

Mechanism of Action: Robenacoxib as a COX-2 Inhibitor

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] This enzyme is a key component of the arachidonic acid cascade, which leads to the production of prostaglandins, mediators of pain and inflammation. By selectively targeting COX-2, Robenacoxib reduces the synthesis of pro-inflammatory prostaglandins while sparing the constitutive COX-1 enzyme, which is involved in gastrointestinal protection and platelet function.[5][6]

Robenacoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection & Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Robenacoxib Robenacoxib Robenacoxib->COX2

Caption: Mechanism of action of Robenacoxib as a selective COX-2 inhibitor.

Experimental Protocols

The following are detailed methodologies for the extraction of Robenacoxib from plasma samples.

Solid-Phase Extraction (SPE)

This protocol is based on a simplified 3-step method using a polymeric reversed-phase sorbent like Oasis HLB.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

  • Plasma sample

  • Phosphoric acid (4%)

  • Methanol (5% and 100%)

  • Acetonitrile

  • SPE manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load: Load the entire pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Robenacoxib from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the extraction of Robenacoxib using an organic solvent.

Materials:

  • Plasma sample

  • Sodium chloride (optional)

  • Methylene chloride (or other suitable water-immiscible organic solvent)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 50 mg of NaCl (optional, to increase the ionic strength of the aqueous phase).

  • Extraction: Add 1 mL of methylene chloride to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Robenacoxib into the organic phase.

  • Phase Separation: Centrifuge the sample at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (methylene chloride) to a clean tube, avoiding the upper aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume of mobile phase for analysis.

Protein Precipitation (PPT)

This is a rapid and simple method for removing the majority of proteins from the sample.

Materials:

  • Plasma sample

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

Procedure:

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of Robenacoxib from biological samples, from sample collection to data analysis.

Robenacoxib_Workflow Start Sample Collection (e.g., Plasma) Extraction Extraction Method Start->Extraction SPE Solid-Phase Extraction Extraction->SPE High Selectivity LLE Liquid-Liquid Extraction Extraction->LLE High Recovery PPT Protein Precipitation Extraction->PPT High Throughput Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis PPT->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

Caption: General workflow for Robenacoxib analysis.

References

Safety Operating Guide

Personal protective equipment for handling Robenacoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Robenacoxib-d5. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Personal Protective Equipment

This compound is a deuterated analog of Robenacoxib. While specific data for the deuterated form is limited, the safety precautions for Robenacoxib should be strictly followed. Robenacoxib is classified with several hazards, necessitating the use of appropriate Personal Protective Equipment (PPE).

Hazard Summary:

  • Harmful if swallowed.[1][2]

  • Suspected of damaging fertility or the unborn child.[1][2][3][4][5]

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Harmful to aquatic life with long-lasting effects.[1][2][4]

A quantitative summary of required safety measures is provided below:

Exposure Route Hazard Classification Required Personal Protective Equipment (PPE) Engineering Controls
Inhalation May cause respiratory irritationNIOSH-approved respirator (e.g., N95)Use in a well-ventilated area or a chemical fume hood.[1]
Dermal (Skin) Causes skin irritationChemical-resistant gloves (e.g., nitrile)Lab coat or other protective clothing to prevent skin contact.[1][3]
Ocular (Eye) Causes serious eye irritationSafety glasses with side shields or chemical goggles.[1][3]Eyewash station should be readily available.
Ingestion Harmful if swallowedDo not eat, drink, or smoke when handling.[1]N/A

Operational Plan: Safe Handling Protocol

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring safety.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_workspace Prepare workspace: - Ensure fume hood is operational - Gather all necessary materials prep_ppe->prep_workspace weigh Weigh this compound in a fume hood prep_workspace->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate workspace and equipment dissolve->decontaminate After experiment completion dispose Dispose of waste in sealed, labeled containers decontaminate->dispose remove_ppe Remove PPE and wash hands thoroughly dispose->remove_ppe

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure an eyewash station and safety shower are accessible.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • When weighing the solid compound, do so within the fume hood.

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store this compound in a tightly closed container.[1]

    • Keep the container in a dry, cool, and well-ventilated place.[1]

    • Store locked up and away from incompatible materials.[3][4]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures:

Exposure Type First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]

Spill and Disposal Protocol:

cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Final Disposal spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill ppe->contain collect Collect material with non-sparking tools contain->collect place_waste Place in a sealed, labeled container collect->place_waste decontaminate Decontaminate the area place_waste->decontaminate dispose Dispose of waste according to local regulations decontaminate->dispose

Caption: Spill response and disposal workflow.

Disposal Guidelines:

  • Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[3][5]

  • Do not allow the chemical to enter drains, as it is harmful to aquatic life.[1]

  • Contaminated materials should be placed in a sealed, properly labeled container for disposal by a licensed waste disposal company.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.